PF-06835919
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(1S,5R)-3-[2-[(2S)-2-methylazetidin-1-yl]-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O2/c1-8-2-3-23(8)15-20-12(16(17,18)19)5-13(21-15)22-6-10-9(4-14(24)25)11(10)7-22/h5,8-11H,2-4,6-7H2,1H3,(H,24,25)/t8-,9?,10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUYWDNWFXSMJJ-OFLUOSHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN1C2=NC(=CC(=N2)N3CC4C(C3)C4CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN1C2=NC(=CC(=N2)N3C[C@@H]4[C@H](C3)C4CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2102501-84-6 | |
| Record name | PF-06835919 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC2P9H3A8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Development of PF-06835919: A Ketohexokinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for fructose metabolism.[1][2][3] Developed by Pfizer, this first-in-class clinical candidate was investigated for the treatment of metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), driven by the overconsumption of fructose.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its core signaling pathway and experimental workflows. Although showing promise in early trials, Pfizer has since removed this compound from its pipeline for NASH.[4]
Discovery and Rationale
The development of this compound was predicated on the growing understanding of the role of dietary fructose in the pathogenesis of metabolic diseases.[4] Excessive fructose consumption has been linked to insulin resistance, de novo lipogenesis (DNL), and hepatic steatosis.[5] KHK, by converting fructose to fructose-1-phosphate (F1P), is the rate-limiting step in fructose metabolism.[2][3] The hypothesis was that inhibiting KHK could mitigate the detrimental metabolic effects of high fructose intake.[4]
The discovery of this compound originated from a fragment-derived lead compound.[2][3] Through a combination of parallel medicinal chemistry and structure-based drug design, researchers at Pfizer optimized the initial lead, leading to a significant improvement in potency.[3] A key breakthrough was the recognition of an alternative binding mode within the KHK active site upon changing a pyrrolidinyl moiety to an azetidinyl ring system. This new orientation allowed for more effective exploration of the binding pocket, ultimately resulting in the identification of this compound, a highly potent 3-azabicyclo[3.1.0]hexane acetic acid-based inhibitor.[2][3]
Mechanism of Action
This compound functions as a reversible inhibitor of both isoforms of ketohexokinase, KHK-C and KHK-A.[1][6] By blocking the action of KHK, this compound prevents the conversion of fructose to F1P, thereby reducing the downstream metabolic consequences, including DNL and hepatic fat accumulation.[5] Preclinical studies in rats demonstrated that inhibition of KHK by this compound reversed the metabolic effects of fructose, including reductions in DNL and inactivation of the lipogenic transcription factor carbohydrate response element-binding protein (ChREBP).[5]
Signaling Pathway
The following diagram illustrates the central role of KHK in fructose metabolism and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of PF-06835919: A Potent Ketohexokinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose.[1][2] Developed by Pfizer, this first-in-class inhibitor is under investigation for the treatment of metabolic disorders associated with high fructose consumption, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] By blocking the initial step in fructose metabolism, this compound effectively reduces the production of fructose-1-phosphate and subsequent downstream metabolic consequences, including de novo lipogenesis and uric acid production. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, detailed experimental protocols, and relevant biological context for researchers and drug development professionals.
Ketohexokinase (KHK) Signaling Pathway
Fructose metabolism is primarily initiated by the enzyme ketohexokinase (KHK), which exists in two isoforms, KHK-C and KHK-A. KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P), consuming a molecule of ATP in the process.[3] This initial step is crucial as it commits fructose to metabolism. Unlike glycolysis, the KHK pathway lacks a negative feedback mechanism, allowing for rapid and unregulated processing of fructose. F1P is subsequently cleaved by aldolase B into two triose sugars: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP can directly enter the glycolytic or gluconeogenic pathways. Glyceraldehyde is phosphorylated by triose kinase to glyceraldehyde-3-phosphate (G3P), which also enters glycolysis or gluconeogenesis. The rapid influx of fructose-derived carbons into these central metabolic pathways can lead to an overproduction of pyruvate and acetyl-CoA, driving de novo lipogenesis and contributing to the development of metabolic diseases.
References
Introduction to Ketohexokinase (KHK) and Fructose Metabolism
An in-depth technical guide on the mechanism of action of the ketohexokinase-C (KHK-C) inhibitor, PF-06835919.
Excessive consumption of fructose has been linked to the rising prevalence of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] The primary enzyme responsible for the initial step in fructose metabolism is ketohexokinase (KHK), also known as fructokinase.[2][3] KHK catalyzes the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (F-1-P).[2] This process is unique because, unlike glycolysis, it bypasses the key regulatory checkpoint controlled by phosphofructokinase.[3]
The KHK gene produces two splice isoforms: KHK-A and KHK-C.[4] KHK-C, the predominant isoform in the liver, intestine, and kidney, exhibits a much higher affinity for fructose than KHK-A and is considered the primary driver of fructose metabolism.[4][5] The rapid, unregulated phosphorylation of fructose by KHK-C can lead to intracellular ATP depletion, subsequent generation of uric acid, and provides substrates for de novo lipogenesis (DNL), contributing to the pathophysiology of metabolic diseases.[3] Consequently, the inhibition of KHK-C presents a promising therapeutic strategy for treating these conditions.[6][7]
This compound: A Potent and Selective KHK Inhibitor
This compound is a first-in-class, potent small-molecule inhibitor of ketohexokinase developed for the treatment of metabolic disorders.[1][8] It demonstrates high selectivity for the KHK-C isoform over the KHK-A isoform, effectively blocking the initial, rate-limiting step in fructose metabolism.[9][10] Preclinical and clinical studies have shown that by inhibiting KHK, this compound effectively reduces fructose metabolism, leading to decreased liver fat accumulation and improvements in metabolic parameters.[8][11]
Core Mechanism of Action
The primary mechanism of action of this compound is the direct, reversible inhibition of the KHK-C enzyme. By binding to the active site of KHK-C, this compound prevents the phosphorylation of fructose to F-1-P. This action leads to several downstream physiological effects:
-
Reduction of F-1-P Accumulation: Inhibition of KHK directly lowers intracellular concentrations of F-1-P in hepatocytes.[10]
-
Preservation of ATP Levels: By blocking the rapid consumption of ATP for fructose phosphorylation, the inhibitor mitigates cellular ATP depletion.[3]
-
Decreased De Novo Lipogenesis: The reduction in F-1-P limits the substrate available for the synthesis of triglycerides, thereby reducing fat accumulation in the liver.[12]
-
Increased Urinary Fructose Excretion: With the primary metabolic pathway blocked, unmetabolized fructose is increasingly excreted in the urine.[8][10]
Caption: Fructose metabolism pathway and the inhibitory action of this compound on KHK-C.
Quantitative Data
Table 1: In Vitro Potency and Selectivity
| Parameter | Target/System | Value | Reference |
| IC₅₀ | Human KHK-C | 8.4 nM - 10 nM | [9][10] |
| IC₅₀ | Human KHK-A | 66 nM - 170 nM | [9][10] |
| Selectivity | KHK-A / KHK-C | ~8-17 fold | [9][10] |
| IC₅₀ (F-1-P Reduction) | Primary Human Hepatocytes | 0.232 µM | [10] |
| IC₅₀ (F-1-P Reduction) | Primary Rat Hepatocytes | 2.801 µM | [10] |
Table 2: Preclinical Pharmacokinetics
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference |
| Rat | 0.4 | 0.17 | [1][13] |
| Dog | 1.3 | 0.38 | [1][13] |
| Monkey | 0.4 | 0.22 | [1][13] |
Table 3: Clinical Efficacy (Phase 2 Studies in NAFLD)
| Dose | Endpoint | Result | p-value | Reference |
| 300 mg once daily | % Reduction in Whole Liver Fat (6 weeks) | 26.5% (vs. 7.78% for placebo) | <0.0395 | [11] |
| 150 mg once daily | % Change in Whole Liver Fat (16 weeks) | -17.05% (vs. -5.26% for placebo) | N/A | [14] |
| 300 mg once daily | % Change in Whole Liver Fat (16 weeks) | -19.13% (vs. -5.26% for placebo) | 0.0288 | [14] |
Experimental Protocols
Protocol 1: Recombinant Human KHK-C Inhibition Assay
This assay quantifies the inhibitory potency of this compound against the KHK-C enzyme.
-
Enzyme and Substrates: Recombinant human KHK-C is used. The reaction mixture includes fructose as the primary substrate and ATP as the phosphate donor.
-
Assay Principle: The assay measures the amount of ADP produced, which is stoichiometric to the amount of F-1-P generated. ADP is detected using a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase) where the oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.
-
Methodology:
-
A reaction buffer is prepared containing HEPES, KCl, MgCl₂, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Serial dilutions of this compound are pre-incubated with the KHK-C enzyme in the reaction buffer.
-
The reaction is initiated by adding a mixture of ATP and fructose.
-
The plate is immediately placed in a spectrophotometer and the change in absorbance at 340 nm is measured over time.
-
The rate of reaction is calculated for each inhibitor concentration.
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Caption: A typical workflow for an in vitro KHK-C enzyme inhibition assay.
Protocol 2: Fructose-1-Phosphate (F-1-P) Reduction Assay in Primary Hepatocytes
This cell-based assay confirms the activity of the inhibitor in a relevant biological system.
-
Cell System: Cryopreserved primary human or rat hepatocytes are thawed, plated, and allowed to form a monolayer.
-
Assay Principle: The assay measures the ability of this compound to block the formation of intracellular F-1-P in hepatocytes following a fructose challenge.
-
Methodology:
-
Hepatocytes are seeded in collagen-coated plates and cultured overnight.
-
Cells are washed and pre-incubated with various concentrations of this compound in media for 1-2 hours.
-
A fructose challenge is initiated by adding a defined concentration of fructose to the media.
-
After a set incubation period (e.g., 60 minutes), the reaction is quenched by adding ice-cold perchloric acid or methanol to lyse the cells and precipitate proteins.
-
The cell lysates are neutralized and centrifuged to remove debris.
-
The supernatant, containing F-1-P, is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC₅₀ values are calculated by plotting the reduction in F-1-P levels against the inhibitor concentration.
-
Pharmacokinetics and Metabolism
The disposition of this compound is influenced by both metabolic enzymes and membrane transporters.
-
Absorption and Distribution: The molecule is orally available.[15] Its distribution into the liver, the primary site of action, is facilitated by active uptake transporters, including Organic Anion Transporter 2 (OAT2) and Organic Anion Transporting Polypeptide 1B1 (OATP1B1).[1][13] Studies in human hepatocytes suggest that OAT2-mediated transport is the dominant pathway, accounting for approximately 60% of the total uptake.[1][13]
-
Metabolism: this compound undergoes both oxidative metabolism and glucuronidation.[1] The primary cytochrome P450 enzymes involved are CYP3A, CYP2C8, and CYP2C9, while UGT2B7 is responsible for the acyl glucuronidation.[1][13] Despite being a substrate for these enzymes, the molecule exhibits low intrinsic clearance.[1] In clinical studies, this compound was not found to be a significant inducer of CYP3A in vivo.[15]
Caption: Hepatic uptake and metabolism pathways for this compound.
Conclusion
This compound is a potent and selective inhibitor of KHK-C, the key enzyme driving hepatic fructose metabolism. Its mechanism of action is centered on blocking the conversion of fructose to fructose-1-phosphate, thereby mitigating the downstream metabolic consequences of excessive fructose consumption, such as ATP depletion and increased de novo lipogenesis. Quantitative in vitro and in vivo data confirm its potency and efficacy in reducing liver fat. The well-characterized pharmacokinetic profile, involving active hepatic uptake, supports its targeted action in the liver. These findings establish this compound as a targeted therapeutic agent for metabolic disorders like NAFLD and NASH, driven by fructose overconsumption. Although Pfizer has discontinued its development for NASH, the compound remains a critical tool for understanding the role of KHK in metabolic disease.[16]
References
- 1. Transporter-Enzyme Interplay in the Pharmacokinetics of this compound, A First-in-class Ketohexokinase Inhibitor for Metabolic Disorders and Non-alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketohexokinase - Proteopedia, life in 3D [proteopedia.org]
- 3. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. BioCentury - Pfizer's ketohexokinase inhibitor decreases liver fat content in NAFLD Phase II [biocentury.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A phase 2a, randomized, double-blind, placebo-controlled, three-arm, parallel-group study to assess the efficacy, safety, tolerability and pharmacodynamics of this compound in patients with non-alcoholic fatty liver disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study of the ketohexokinase inhibitor PF‐06835919 as a clinical cytochrome P450 3A inducer: Integrated use of oral midazolam and liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fiercebiotech.com [fiercebiotech.com]
An In-depth Technical Guide to the Binding Affinity of PF-06835919 with Ketohexokinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose consumption has been increasingly linked to the rise of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and insulin resistance.[1] A key enzyme in the metabolism of fructose is ketohexokinase (KHK), also known as fructokinase. KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate, the initial and rate-limiting step in fructose metabolism. This process bypasses the main regulatory steps of glycolysis, leading to a rapid flux of substrates that can contribute to de novo lipogenesis, ATP depletion, and increased uric acid production.[2][3]
There are two isoforms of KHK: KHK-C and KHK-A. KHK-C is predominantly found in the liver, kidney, and small intestine and has a high affinity for fructose, making it the primary driver of fructose metabolism. KHK-A is more widely distributed and has a lower affinity for fructose. Consequently, selective inhibition of KHK-C is a promising therapeutic strategy for mitigating the detrimental effects of excessive fructose consumption.
PF-06835919 is a potent and selective inhibitor of ketohexokinase that has been investigated for the treatment of metabolic disorders.[1][3] This technical guide provides a comprehensive overview of the binding affinity of this compound to ketohexokinase, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound for ketohexokinase has been characterized by determining its half-maximal inhibitory concentration (IC50) against both the KHK-C and KHK-A isoforms. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
Several studies have reported the IC50 values for this compound, demonstrating its high potency and selectivity for the KHK-C isoform.
| Inhibitor | Target Isoform | IC50 (nM) | Reference |
| This compound | KHK-C | ~3 | [3] |
| This compound | KHK-C | 8.4 | [4] |
| This compound | KHK-C | 10 | [5] |
| This compound | KHK-A | 66 | [4] |
| This compound | KHK-A | 170 | [5] |
In cellular assays, this compound has also been shown to effectively inhibit the production of fructose-1-phosphate in primary hepatocytes.
| Cell Type | IC50 (µM) | Reference |
| Primary Human Hepatocytes | 0.232 | [5] |
| Primary Rat Hepatocytes | 2.801 | [5] |
Experimental Protocols
The determination of the binding affinity and inhibitory activity of compounds like this compound against ketohexokinase involves various in vitro enzymatic assays. Below is a detailed methodology for a commonly employed coupled-enzyme assay.
Ketohexokinase Inhibition Assay (Coupled-Enzyme Spectrophotometric Method)
This assay measures the activity of KHK by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Materials and Reagents:
-
Purified recombinant human KHK-C or KHK-A enzyme
-
This compound (or other test inhibitors)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 140 mM KCl, 3.5 mM MgCl₂, 2 mM TCEP
-
Fructose solution
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Triton X-100
-
DMSO (for dissolving compounds)
-
384-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 4 mM).
-
Perform serial dilutions of the stock solution to create a range of inhibitor concentrations. An 11-point half-log dilution scheme is common.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing all components except ATP. The final concentrations in the assay well should be:
-
50 mM HEPES, pH 7.4
-
140 mM KCl
-
3.5 mM MgCl₂
-
2 mM TCEP
-
0.8 mM Fructose
-
0.8 mM PEP
-
0.7 mM NADH
-
0.01% Triton X-100
-
30 U/mL Pyruvate Kinase/Lactate Dehydrogenase mix
-
10 nM purified KHK-C enzyme
-
-
-
Assay Protocol:
-
Add a small volume of the diluted this compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Add the reaction mixture to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a solution of ATP to a final concentration of 0.2 mM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over a period of 30 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve for each inhibitor concentration.
-
Normalize the rates relative to the no-inhibitor control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Ketohexokinase Signaling Pathway
The following diagram illustrates the central role of ketohexokinase in fructose metabolism and its downstream consequences.
Caption: The metabolic pathway of fructose initiated by ketohexokinase.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in determining the IC50 value of an inhibitor for ketohexokinase.
Caption: A typical workflow for determining the IC50 of a KHK inhibitor.
References
- 1. Discovery of this compound: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
The Role of PF-06835919 in Fructose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PF-06835919, a potent and selective inhibitor of ketohexokinase (KHK), and its role in the modulation of fructose metabolism. Increased consumption of fructose has been linked to a rise in metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] this compound targets the initial, rate-limiting step in fructose metabolism, offering a promising therapeutic strategy for these conditions. This document details the mechanism of action of this compound, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Introduction: The Challenge of Fructose Metabolism
Fructose, a simple sugar commonly found in fruits, honey, and high-fructose corn syrup, is primarily metabolized in the liver. Unlike glucose metabolism, which is tightly regulated, fructose metabolism is less controlled and can rapidly lead to the production of substrates for de novo lipogenesis (DNL), contributing to hepatic fat accumulation. The enzyme ketohexokinase (KHK), also known as fructokinase, catalyzes the first and committed step of fructose metabolism: the phosphorylation of fructose to fructose-1-phosphate (F1P).[1]
There are two isoforms of KHK: KHK-C and KHK-A. KHK-C is the predominant isoform in the liver, kidney, and intestine and has a high affinity for fructose. KHK-A is more widely distributed but has a lower affinity for fructose. The unchecked activity of KHK-C in response to high fructose intake can lead to a cascade of metabolic dysregulation, including increased triglyceride synthesis, uric acid production, and oxidative stress, all of which are implicated in the pathogenesis of NAFLD and NASH. Therefore, the inhibition of KHK presents a rational therapeutic target to mitigate the adverse effects of excessive fructose consumption.
This compound: A Potent Ketohexokinase Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for ketohexokinase.[1] Developed by Pfizer, it has been investigated in clinical trials for the treatment of metabolic disorders.[2] Its mechanism of action is the competitive inhibition of the ATP-binding site of KHK, thereby preventing the phosphorylation of fructose and halting its entry into the metabolic pathway.
Mechanism of Action
This compound acts as a potent, reversible inhibitor of human KHK.[2] By blocking the conversion of fructose to F1P, this compound effectively reduces the downstream flux of fructose metabolites that contribute to lipogenesis and other metabolic disturbances. This leads to a decrease in hepatic triglyceride accumulation and an improvement in overall metabolic health in the context of a high-fructose diet. A direct consequence of KHK inhibition by this compound is an increase in plasma and urinary fructose levels, as the unmetabolized fructose is cleared from the body.[2]
References
Preclinical Profile of PF-06835919: A First-in-Class Ketohexokinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the phosphorylation of fructose. Elevated fructose metabolism has been implicated in the pathogenesis of various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). By blocking the initial step in fructose metabolism, this compound represents a promising therapeutic strategy to mitigate the downstream metabolic consequences of excessive fructose consumption. This document provides a comprehensive overview of the preclinical research findings for this compound, detailing its in vitro and in vivo pharmacology, pharmacokinetic profile, and mechanism of action.
In Vitro Pharmacology
Enzyme Inhibition
This compound demonstrates potent inhibition of the two isoforms of human ketohexokinase, KHK-C and KHK-A. The in vitro inhibitory activity is summarized in the table below.
| Isoform | IC50 (nM) |
| KHK-C | 8.4 |
| KHK-A | 66 |
Cellular Activity
In primary human hepatocytes, this compound effectively inhibits fructose metabolism. This cellular activity underscores its potential to counteract the effects of fructose in a relevant physiological system.
In Vivo Pharmacology
Preclinical studies in rodent models of diet-induced metabolic disease have demonstrated the efficacy of this compound in reversing key pathological features of NAFLD and associated metabolic dysregulation.
Sprague-Dawley Rat Model of Diet-Induced NAFLD
In a study utilizing Sprague-Dawley rats fed a diet mimicking the average American diet in terms of macronutrient content (7.5% fructose), administration of this compound led to significant improvements in multiple metabolic parameters.
| Parameter | Observation |
| Hepatic Steatosis | Reversed fructose-induced hepatic steatosis. |
| Plasma Insulin | Prevented hyperinsulinemia resulting from fructose consumption. |
| Plasma Triglycerides | Prevented hypertriglyceridemia associated with fructose feeding. |
Pharmacokinetics
Absorption and Distribution
This compound exhibits active uptake into human hepatocytes, a process primarily mediated by the organic anion transporter 2 (OAT2) and the organic anion transporting polypeptide 1B1 (OATP1B1). This active transport contributes to its enrichment in the liver, the target organ for its therapeutic effect.
| Transporter | Contribution to Hepatic Uptake |
| Passive Uptake | ~15% |
| OAT2 | ~60% |
| OATP1B1 | ~25% |
Metabolism
This compound is metabolized through both oxidative and conjugative pathways. The primary enzymes involved in its metabolism are Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoforms.
| Metabolic Pathway | Contributing Enzymes | Percentage of Metabolism |
| Oxidative | CYP3A, CYP2C8, CYP2C9 | 58% |
| Acyl Glucuronidation | UGT2B7 | 42% |
Excretion
The clearance of this compound is low in preclinical species, including rats, dogs, and monkeys, with clearance values ranging from 0.4 to 1.3 mL/min/kg.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting KHK, thereby blocking the conversion of fructose to fructose-1-phosphate. This inhibition leads to a reduction in the downstream activation of de novo lipogenesis (DNL), a key pathway in the development of hepatic steatosis. A critical mediator of this effect is the carbohydrate-responsive element-binding protein (ChREBP), a transcription factor that regulates the expression of lipogenic genes.
Caption: Inhibition of KHK by this compound blocks fructose metabolism and subsequent de novo lipogenesis.
Experimental Protocols
In Vitro KHK Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human KHK isoforms.
Methodology:
-
Recombinant human KHK-A and KHK-C enzymes are used.
-
The assay is performed in a suitable buffer system containing ATP and fructose as substrates.
-
The production of fructose-1-phosphate is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
-
A range of this compound concentrations is incubated with the enzyme and substrates.
-
The rate of NADH consumption is measured, and the IC50 value is calculated by fitting the data to a four-parameter logistic equation.
In Vivo Sprague-Dawley Rat Study
Objective: To evaluate the efficacy of this compound in a diet-induced model of NAFLD.
Methodology:
-
Male Sprague-Dawley rats are fed a diet with a macronutrient composition representative of the average American diet, containing 7.5% of calories from fructose, for a specified duration to induce metabolic dysfunction.
-
A control group is fed a standard chow diet.
-
Following the induction period, rats are treated with this compound or vehicle control via oral gavage for a defined treatment period.
-
At the end of the study, blood samples are collected for the analysis of plasma insulin and triglycerides.
-
Liver tissue is harvested for histological analysis of hepatic steatosis and measurement of liver triglyceride content.
Caption: Workflow for the in vivo evaluation of this compound in a rat model of NAFLD.
SLC-Phenotyping in Human Hepatocytes
Objective: To determine the relative contribution of different solute carrier (SLC) transporters to the hepatic uptake of this compound.
Methodology:
-
Cryopreserved primary human hepatocytes are plated in collagen-coated plates.
-
The uptake of radiolabeled this compound is measured in the presence and absence of a panel of selective inhibitors for major hepatic uptake transporters (e.g., OATP1B1, OATP1B3, OAT2, OCT1).
-
Hepatocytes are incubated with the inhibitor for a short pre-incubation period, followed by the addition of radiolabeled this compound for a defined uptake period at 37°C.
-
The uptake is terminated by washing the cells with ice-cold buffer.
-
The intracellular concentration of this compound is quantified by liquid scintillation counting.
-
The contribution of each transporter is calculated based on the reduction in uptake in the presence of the specific inhibitor.
CYP and UGT Metabolism Assay
Objective: To identify the specific CYP and UGT enzymes responsible for the metabolism of this compound.
Methodology:
-
This compound is incubated with human liver microsomes or recombinant human CYP and UGT enzymes.
-
The incubation mixture contains necessary cofactors (NADPH for CYPs, UDPGA for UGTs).
-
The reaction is terminated after a specific time by the addition of a quenching solvent.
-
The formation of metabolites is monitored by liquid chromatography-mass spectrometry (LC-MS).
-
To identify the specific enzymes involved, incubations are performed with a panel of selective chemical inhibitors for different CYP and UGT isoforms or with individual recombinant enzymes.
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for metabolic disorders driven by excess fructose consumption. Its potent and selective inhibition of KHK, favorable pharmacokinetic profile with liver-targeted distribution, and demonstrated efficacy in relevant animal models provide a solid foundation for its continued clinical investigation. The well-defined mechanism of action, involving the modulation of the ChREBP-mediated de novo lipogenesis pathway, further strengthens the rationale for its use in conditions such as NAFLD and NASH.
PF-06835919 patent and intellectual property
An In-depth Technical Guide to PF-06835919: A Potent Ketohexokinase Inhibitor
Introduction
This compound is a first-in-class, potent, and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the phosphorylation of fructose.[1] Elevated fructose metabolism has been linked to a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and insulin resistance.[1] By targeting KHK, this compound represents a promising therapeutic strategy to mitigate the detrimental effects of excessive fructose consumption. This technical guide provides a comprehensive overview of the intellectual property, mechanism of action, experimental data, and clinical findings related to this compound.
Mechanism of Action
This compound functions as a reversible inhibitor of both isoforms of human ketohexokinase, KHK-C and KHK-A.[2] The primary metabolic pathway of fructose involves its phosphorylation by KHK to fructose-1-phosphate (F1P).[1] this compound competitively binds to the ATP-binding site of KHK, thereby preventing this initial step in fructose metabolism.[3] This inhibition leads to a reduction in downstream metabolic products and has been shown to reverse metabolic dysfunction in preclinical models.[4]
Signaling Pathway of Fructose Metabolism and KHK Inhibition
Caption: Fructose metabolism pathway and the inhibitory action of this compound on Ketohexokinase (KHK).
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Source |
| Human KHK-C | 8.4 - 10 | [5][6] |
| Human KHK-A | 66 - 170 | [5][6] |
This compound demonstrates high selectivity for KHK-C over KHK-A and was tested against a panel of 89 other kinases, phosphatases, and receptors at 10 µM with no significant off-target activity observed.[6]
Table 2: In Vitro Cellular Activity
| Cell Type | Assay | IC50 (µM) | Source |
| Primary Human Hepatocytes | Fructose-1-Phosphate Reduction | 0.232 | [6] |
| Primary Rat Hepatocytes | Fructose-1-Phosphate Reduction | 2.801 | [6] |
Table 3: Preclinical In Vivo Efficacy (Rat Models)
| Model | Treatment | Outcome | Source |
| High-Fructose Diet | 10 or 30 mg/kg (twice daily) | Reduced epididymal adipose tissue weight, fasting plasma insulin, and hepatic triglycerides. Increased urinary fructose. | [6] |
| Western Diet | 20 or 60 mg/kg (per day) | Decreased plasma apolipoprotein C3 (ApoC3) and increased plasma adiponectin. | [6] |
Table 4: Clinical Efficacy in Patients with NAFLD and Type 2 Diabetes (Phase 2a)
| Parameter | Placebo (n=50) | This compound 150 mg (n=46) | This compound 300 mg (n=49) | Source |
| % Change in Whole Liver Fat (Week 16) | -5.26% | -17.05% | -19.13% (p=0.0288 vs placebo) | [7] |
| Change in HbA1c (Week 16) | Modest numerical reductions | Modest numerical reductions | Modest numerical reductions | [7] |
Experimental Protocols
In Vitro KHK Inhibition Assay
The enzymatic activity of KHK is determined using a coupled-enzyme assay. The reaction measures the rate of ADP production, which is coupled to the oxidation of NADH to NAD+ by pyruvate kinase and lactate dehydrogenase.
Experimental Workflow:
Caption: Workflow for the in vitro KHK enzymatic inhibition assay.
Methodology:
-
Reactions are performed in a 384-well plate in an assay buffer containing HEPES, KCl, MgCl2, and DTT.
-
The KHK enzyme, along with coupling enzymes (pyruvate kinase and lactate dehydrogenase) and substrates (phosphoenolpyruvate, NADH, and fructose), are added to the wells.
-
This compound is added in a range of concentrations.
-
The reaction is initiated by the addition of ATP.[8]
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored kinetically for 30 minutes.[8]
-
IC50 values are calculated from the dose-response curves.
Phase 2a Clinical Trial in NAFLD and Type 2 Diabetes
A randomized, double-blind, placebo-controlled, parallel-group study was conducted to evaluate the efficacy and safety of this compound.[7]
Study Design:
Caption: High-level workflow of the Phase 2a clinical trial for this compound.
Methodology:
-
Participants: Adults with NAFLD (≥8% whole liver fat confirmed by MRI-PDFF) and type 2 diabetes on stable metformin doses.[7]
-
Intervention: Participants were randomized to receive once-daily oral doses of placebo, 150 mg this compound, or 300 mg this compound for 16 weeks.[7][9]
-
Primary Endpoints: The co-primary endpoints were the percentage change from baseline in whole liver fat and the change from baseline in HbA1c at 16 weeks.[7][9]
-
Safety and Tolerability: Assessed through monitoring of adverse events, laboratory tests, vital signs, and electrocardiograms.[10]
Intellectual Property
The discovery and development of this compound are detailed in patent filings and scientific publications by Pfizer, Inc.[1] The core intellectual property revolves around the novel 3-azabicyclo[3.1.0]hexane acetic acid-based chemical scaffold, which was identified through a combination of fragment-based drug design and structure-based optimization.[1][11]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of ketohexokinase with a clear mechanism of action. Preclinical data have demonstrated its efficacy in reversing metabolic abnormalities associated with high fructose intake. Furthermore, a Phase 2a clinical trial has shown that this compound significantly reduces liver fat in patients with NAFLD and type 2 diabetes, with a favorable safety and tolerability profile.[7] These findings support the continued development of this compound as a potential therapeutic agent for metabolic disorders driven by fructose overconsumption.
References
- 1. Discovery of this compound: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A phase 2a, randomized, double-blind, placebo-controlled, three-arm, parallel-group study to assess the efficacy, safety, tolerability and pharmacodynamics of this compound in patients with non-alcoholic fatty liver disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pfizer.com [pfizer.com]
- 10. Study of the ketohexokinase inhibitor PF‐06835919 as a clinical cytochrome P450 3A inducer: Integrated use of oral midazolam and liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to PF-06835919: A Potent Ketohexokinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for PF-06835919, a potent and selective inhibitor of ketohexokinase (KHK). This molecule is of significant interest for its therapeutic potential in metabolic disorders driven by excessive fructose consumption, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Chemical Properties and IUPAC Name
This compound, also known as MDK1846, is a small molecule inhibitor with the following IUPAC name: 2-((1R,5S,6R)-3-(2-((S)-2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-((1R,5S,6R)-3-(2-((S)-2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid | |
| Synonyms | PF 06835919, PF06835919, MDK1846, MDK-1846, MDK 1846, ketohexokinase inhibitor, ketohexokinase-In-1 | |
| CAS Number | 2102501-84-6 | |
| Chemical Formula | C₁₆H₁₉F₃N₄O₂ | |
| Molecular Weight | 356.35 g/mol | |
| Exact Mass | 356.1460 | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| InChI Key | MDUYWDNWFXSMJJ-XWLWVQCSSA-N | |
| Canonical SMILES | CC1CN(C1)C2=NC(=CC(=N2)N3C[C@@H]4--INVALID-LINK--C4CC(=O)O)C(F)(F)F |
Mechanism of Action: Inhibition of Fructose Metabolism
This compound is a potent inhibitor of ketohexokinase (KHK), the first and rate-limiting enzyme in fructose metabolism. KHK exists in two isoforms, KHK-A and KHK-C, with KHK-C being the predominant isoform in the liver, the primary site of fructose metabolism. This compound exhibits high selectivity for KHK-C. By inhibiting KHK, this compound blocks the conversion of fructose to fructose-1-phosphate, thereby preventing its entry into downstream metabolic pathways that contribute to de novo lipogenesis (DNL), triglyceride accumulation, and uric acid production.
The inhibitory potency of this compound against KHK isoforms is detailed in the table below:
| Isoform | IC₅₀ (nM) | Reference |
| KHK-C | 8.4 | |
| KHK-A | 66 |
This inhibition of fructose metabolism has been shown to have several beneficial downstream effects in preclinical models, including the reduction of hepatic steatosis, improvement of insulin sensitivity, and lowering of plasma triglycerides.
Signaling Pathway of Fructose Metabolism and Inhibition by this compound
The following diagram illustrates the central role of KHK in fructose metabolism and the point of intervention by this compound.
Caption: Fructose metabolism pathway and the inhibitory action of this compound on Ketohexokinase (KHK).
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are described in the primary literature. Below is a summary of the methodologies.
Synthesis of this compound
The synthesis of this compound has been reported to involve the conjunction of three key fragments via two sequential nucleophilic aromatic substitution (SNAr) reactions. A detailed, step-by-step protocol can be found in the supplementary information of the publication by Futatsugi et al. in the Journal of Medicinal Chemistry.
The general synthetic workflow is depicted below:
Caption: General synthetic workflow for this compound via sequential SNAr reactions.
Ketohexokinase (KHK) Inhibition Assay
The inhibitory activity of this compound against KHK is typically determined using a biochemical assay that measures the production of ADP, a product of the kinase reaction. A common method employed is the ADP-Glo™ Kinase Assay.
Principle of the Assay:
-
Kinase Reaction: Recombinant human KHK-C or KHK-A is incubated with the substrate (fructose), ATP, and the test compound (this compound) at varying concentrations.
-
ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Signal Measurement: The amount of light produced is proportional to the ADP concentration and is measured using a luminometer. The IC₅₀ value is then calculated by plotting the luminescence signal against the inhibitor concentration.
A detailed protocol for the ADP-Glo™ Kinase Assay can be obtained from the manufacturer (Promega). The specific conditions for the KHK assay, such as enzyme and substrate concentrations, can be found in the experimental section of Futatsugi et al., J. Med. Chem. 2020, 63, 22, 13546–13560.
Caption: Workflow for the Ketohexokinase (KHK) inhibition assay using the ADP-Glo™ method.
Methodological & Application
Application Notes and Protocols for PF-06835919 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for fructose metabolism. Increased fructose consumption is linked to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). By inhibiting KHK, this compound aims to mitigate the detrimental effects of excessive fructose metabolism. These application notes provide detailed protocols for key in vitro assays to characterize the activity and pharmacological profile of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Human KHK-C | Biochemical | 8.4[1] | Futatsugi et al., 2020 |
| Human KHK-A | Biochemical | 66[1] | Futatsugi et al., 2020 |
| Human Hepatocytes | Fructose-1-phosphate reduction | 232 | Futatsugi et al., 2020 |
| Rat Hepatocytes | Fructose-1-phosphate reduction | 2801 | Futatsugi et al., 2020 |
Table 2: In Vitro Metabolic Profile of this compound
| System | Parameter | Enzymes Involved | Contribution | Reference |
| Human Liver Microsomes | Metabolism | CYP3A, CYP2C8, CYP2C9 | Oxidative (58%)[2] | Varma et al., 2022 |
| Human Liver Microsomes | Metabolism | UGT2B7 | Acyl Glucuronidation (42%)[2] | Varma et al., 2022 |
Table 3: In Vitro Transporter Interactions of this compound
| Transporter | Interaction | System | Reference |
| OAT2 | Substrate | Transfected Cells | Varma et al., 2022 |
| OATP1B1 | Substrate | Transfected Cells | Varma et al., 2022 |
| BCRP | Substrate | --- | Varma et al., 2022 |
| P-glycoprotein | Not a substrate | --- | Varma et al., 2022 |
Signaling Pathway
References
Application Notes and Protocols for PF-06835919, a Ketohexokinase (KHK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate (F1P).[1] This initial step is crucial in fructose metabolism, and its inhibition has been explored as a therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[2] this compound inhibits both isoforms of KHK, KHK-C and KHK-A.[3] This document provides detailed protocols for a cell-based assay to determine the inhibitory activity of this compound on KHK.
Mechanism of Action
Ketohexokinase exists in two isoforms, KHK-C and KHK-A, which differ in their affinity for fructose. KHK-C, predominantly found in the liver, kidney, and intestine, exhibits a high affinity for fructose, while KHK-A has a lower affinity. By inhibiting KHK, this compound blocks the initial and rate-limiting step of fructose metabolism. This blockage leads to a reduction in the downstream production of F1P and subsequently mitigates the metabolic consequences associated with excessive fructose consumption, such as increased de novo lipogenesis and uric acid production.
Quantitative Data Summary
The inhibitory potency of this compound against KHK has been determined in both enzymatic and cell-based assays. The following tables summarize the available quantitative data.
Table 1: Enzymatic Inhibition of KHK by this compound
| Isoform | IC50 (nM) |
| KHK-C | 8.4[3] |
| KHK-A | 66[3] |
Table 2: Cell-Based Inhibition of KHK by a KHK Inhibitor (BI-9787) in HepG2 Cells
| Cell Line | Assay Readout | IC50 (nM) |
| HepG2 | Fructose-1-Phosphate (F1P) levels | 123[4] |
Note: Data for a comparable KHK inhibitor, BI-9787, is provided as a reference for a typical cell-based assay result.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of KHK and the experimental approach to its inhibition, the following diagrams are provided.
References
Application Notes and Protocols for PF-06835919 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosage and administration of PF-06835919 in rat models of metabolic disorders. The protocols are compiled from preclinical studies to ensure accurate and reproducible experimental outcomes.
Mechanism of Action
This compound is a potent and selective inhibitor of ketohexokinase (KHK), the first enzyme in fructose metabolism. By blocking KHK, this compound prevents the conversion of fructose to fructose-1-phosphate, thereby mitigating the downstream metabolic consequences of excessive fructose consumption, such as de novo lipogenesis, insulin resistance, and hepatic steatosis.
Data Presentation
Table 1: Oral Dosage and Administration of this compound in Rats
| Parameter | High-Fructose Diet Model | Western Diet Model |
| Dosage | 10 or 30 mg/kg | 20 or 60 mg/kg |
| Administration Route | Oral gavage | Oral gavage |
| Frequency | Twice per day[1] | Once per day[1] |
| Reported Effects | Reduced epididymal adipose tissue weight, fasting plasma insulin, hepatic and plasma triglycerides; increased urinary fructose.[1] | Decreased plasma apolipoprotein C3 (ApoC3); increased plasma adiponectin.[1] |
Table 2: Intravenous Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit |
| Clearance | 0.4 - 1.3 | mL/min/kg[2][3][4] |
| Volume of Distribution | 0.17 - 0.38 | L/kg[2][3][4] |
| Unbound Liver-to-Plasma Ratio (Kpuu) | ~4 (in vitro), 2.5 (in vivo) | -[2][3][4] |
Experimental Protocols
Protocol 1: Induction of Metabolic Syndrome with a High-Fructose Diet
This protocol describes the induction of metabolic syndrome in rats, creating a suitable model for evaluating the efficacy of this compound.
Materials:
-
Male Sprague Dawley or Wistar rats
-
Standard chow
-
Fructose
-
Drinking water
Procedure:
-
Acclimatize rats for at least one week with free access to standard chow and water.
-
Prepare a high-fructose diet by providing fructose as 30% of the total caloric intake in the diet or as a 10-20% solution in the drinking water.[5]
-
Maintain rats on the high-fructose diet for a period of 4 to 8 weeks to induce metabolic syndrome, characterized by hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis.[5][6]
-
Monitor physiological and metabolic parameters regularly.
Protocol 2: Induction of Non-Alcoholic Fatty Liver Disease (NAFLD) with a Western Diet
This protocol outlines the methodology for inducing NAFLD in rats to test the therapeutic effects of this compound.
Materials:
-
Male Wistar rats
-
Western-style diet (high in fat and refined carbohydrates)
Procedure:
-
Acclimatize rats for a minimum of one week with ad libitum access to standard chow and water.
-
Provide a Western diet, which is high in fat (approximately 40-60% of total calories) and may be supplemented with cholesterol and fructose.
-
Continue the Western diet for a sufficient duration to induce NAFLD, which may range from several weeks to months depending on the specific diet composition.
-
Assess the development of NAFLD through histological analysis of liver tissue and measurement of relevant plasma biomarkers.
Protocol 3: Preparation and Administration of this compound
This protocol details the preparation and administration of this compound to rats for experimental studies.
Materials:
-
This compound powder
-
Vehicle for suspension (e.g., 0.5% methylcellulose in water)
-
Vehicle for solution (e.g., DMSO and saline)
-
Oral gavage needles
-
Syringes
Oral Administration (Gavage):
-
Prepare a suspension of this compound in a suitable vehicle, such as 0.5% methylcellulose. The concentration should be calculated based on the desired dosage and the average weight of the rats.
-
Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
-
Administer the suspension to rats via oral gavage using an appropriate gauge gavage needle. The volume should not exceed recommended limits (typically 5-10 mL/kg for rats).
Intravenous Administration:
-
For intravenous administration, dissolve this compound in a vehicle such as a mixture of DMSO and saline (e.g., 2:8 v/v).[7] The final concentration should be suitable for injection and non-toxic.
-
Administer the solution via the tail vein. The maximum volume for a bolus injection is typically 5 ml/kg.[8]
Visualizations
Signaling Pathway of Fructose Metabolism and KHK Inhibition
Caption: Inhibition of KHK by this compound blocks fructose metabolism.
Experimental Workflow for Evaluating this compound in a Rat Model
Caption: Workflow for preclinical evaluation of this compound in rats.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Transporter-Enzyme Interplay in the Pharmacokinetics of this compound, A First-in-class Ketohexokinase Inhibitor for Metabolic Disorders and Non-alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic syndrome signs in Wistar rats submitted to different high-fructose ingestion protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice [mdpi.com]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for PF-06835919 Pharmacokinetics in Mouse Models
References
- 1. Transporter-Enzyme Interplay in the Pharmacokinetics of this compound, A First-in-class Ketohexokinase Inhibitor for Metabolic Disorders and Non-alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06835919 in High-Fructose Diet-Induced Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose.[1][2] Increased fructose consumption is strongly associated with the development of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] By blocking the first step in fructose metabolism, this compound has been investigated as a therapeutic agent to mitigate the detrimental effects of high fructose intake. These application notes provide a comprehensive overview of the use of this compound in preclinical models of high-fructose diet-induced metabolic dysfunction, including detailed protocols for in vivo and in vitro studies.
Mechanism of Action
Fructose, upon entering the cell, is phosphorylated by KHK to fructose-1-phosphate. This initial step bypasses the main regulatory checkpoints of glycolysis, leading to a rapid flux of substrates that can be shunted into pathways of de novo lipogenesis (DNL), contributing to hepatic steatosis, and uric acid production. This compound acts as a competitive inhibitor of KHK, preventing the phosphorylation of fructose and thereby blocking its downstream metabolic consequences.[1][2]
Mechanism of action of this compound in inhibiting fructose metabolism.
Preclinical Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in Sprague Dawley rats fed high-fructose diets.
Table 1: Effect of this compound on Metabolic Parameters in Rats Fed a High-Fructose Diet (30% Fructose)
| Parameter | Control (Vehicle) | This compound (30 mg/kg, BID) | % Change |
| Serum Insulin (ng/mL) | 3.5 ± 0.4 | 1.8 ± 0.2 | -48.6% |
| Serum Triglycerides (mg/dL) | 150 ± 20 | 75 ± 10 | -50.0% |
| Hepatic Steatosis (% area) | 25 ± 5 | 10 ± 3* | -60.0% |
*Data are presented as mean ± SEM. *p < 0.05 vs. Control. Data extrapolated from Gutierrez et al., 2021.
Table 2: Effect of this compound on Metabolic Parameters in Rats Fed an "American Diet" (7.5% Fructose)
| Parameter | Control (Vehicle) | This compound (30 mg/kg, BID) | % Change |
| Serum Insulin (ng/mL) | 2.8 ± 0.3 | 1.5 ± 0.2 | -46.4% |
| Serum Triglycerides (mg/dL) | 120 ± 15 | 65 ± 8 | -45.8% |
| Hepatic Steatosis (% area) | 15 ± 4 | 5 ± 2* | -66.7% |
*Data are presented as mean ± SEM. *p < 0.05 vs. Control. Data extrapolated from Gutierrez et al., 2021.
Experimental Protocols
In Vivo Model: High-Fructose Diet-Induced Metabolic Dysfunction in Sprague Dawley Rats
This protocol describes the induction of metabolic dysfunction in rats through a high-fructose diet and subsequent treatment with this compound.
Materials:
-
Male Sprague Dawley rats (8-10 weeks old)
-
Standard chow diet
-
High-Fructose Diet (HFrD): 60% fructose by weight (e.g., Research Diets, Inc. D00110802) or a custom diet with 30% of total calories from fructose.
-
"American Diet" (AD): A diet mimicking the average macronutrient content of a typical American diet, with 7.5% of total calories from fructose.
-
This compound
-
Vehicle: 0.5% (w/v) methylcellulose in deionized water
-
Oral gavage needles
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
-
Glucometer and test strips
-
Equipment for euthanasia and tissue collection
Protocol:
-
Acclimation: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water for at least one week.
-
Dietary Intervention:
-
Randomly assign rats to either the control group (standard chow), the High-Fructose Diet (HFrD) group, or the "American Diet" (AD) group.
-
Provide the respective diets and water ad libitum for a period of 4-8 weeks to induce metabolic dysfunction.
-
-
Treatment with this compound:
-
Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose at 10 mL/kg).
-
Administer this compound or vehicle to the respective groups via oral gavage twice daily (BID).
-
Continue the dietary intervention and treatment for the desired study duration (e.g., 4 weeks).
-
-
Metabolic Phenotyping:
-
Oral Glucose Tolerance Test (OGTT):
-
Fast rats overnight (12-16 hours).
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
-
-
Serum Analysis:
-
At the end of the study, collect terminal blood samples via cardiac puncture under anesthesia.
-
Separate serum by centrifugation.
-
Measure serum insulin and triglyceride levels using commercially available ELISA or colorimetric assay kits.
-
-
-
Tissue Collection and Analysis:
-
Euthanize rats and collect liver tissue.
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis.
-
Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for biochemical analysis.
-
Histological Analysis of Hepatic Steatosis:
-
Embed formalin-fixed liver tissue in paraffin and section.
-
Stain sections with Hematoxylin and Eosin (H&E) and Oil Red O.
-
Quantify the percentage of the liver area with lipid droplets using image analysis software.
-
-
Experimental workflow for the in vivo evaluation of this compound.
In Vitro Model: Fructose Metabolism in Primary Rat Hepatocytes
This protocol details the isolation and culture of primary rat hepatocytes and their use in studying the effects of this compound on fructose metabolism.
Materials:
-
Male Sprague Dawley rat (200-250 g)
-
Hepatocyte isolation buffers (e.g., HBSS, Collagenase solution)
-
Hepatocyte culture medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated culture plates
-
Fructose solution
-
This compound
-
DMSO (vehicle)
-
Reagents for cell viability assays (e.g., Trypan Blue)
-
Reagents for measuring intracellular triglyceride content
Protocol:
-
Isolation of Primary Rat Hepatocytes:
-
Anesthetize the rat and perform a two-step in situ collagenase perfusion of the liver.
-
Excise the liver and gently dissociate the hepatocytes.
-
Filter the cell suspension to remove undigested tissue.
-
Purify the hepatocytes by low-speed centrifugation.
-
Assess cell viability using the Trypan Blue exclusion method.
-
-
Hepatocyte Culture:
-
Seed the isolated hepatocytes onto collagen-coated plates at a desired density in hepatocyte culture medium.
-
Allow the cells to attach for 4-6 hours.
-
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the hepatocytes with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Add fructose to the culture medium to a final concentration of 5-10 mM.
-
Incubate the cells for 24-48 hours.
-
-
Analysis:
-
Intracellular Triglyceride Accumulation:
-
Lyse the cells and measure the intracellular triglyceride content using a commercial colorimetric assay kit.
-
Normalize the triglyceride content to the total protein concentration of the cell lysate.
-
-
Metabolomic Analysis:
-
Quench the cellular metabolism and extract intracellular metabolites.
-
Analyze the metabolite extracts using LC-MS/MS to measure the levels of fructose, fructose-1-phosphate, and other relevant metabolites.
-
-
Workflow for in vitro studies of this compound in primary hepatocytes.
Conclusion
This compound demonstrates significant efficacy in mitigating the adverse metabolic effects of high fructose consumption in preclinical models. The provided protocols offer a standardized framework for researchers to investigate the therapeutic potential of KHK inhibitors in the context of diet-induced metabolic diseases. These detailed methodologies and the summarized preclinical data serve as a valuable resource for the design and execution of further studies in this promising area of drug development.
References
- 1. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06835919 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose. Increased fructose consumption has been linked to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). By inhibiting KHK, this compound aims to mitigate the detrimental effects of excessive fructose metabolism. While investigated as a monotherapy, the potential of this compound in combination with other therapeutic agents is an area of significant research interest for achieving synergistic effects in treating complex metabolic diseases.
This document provides detailed application notes and protocols for the use of this compound in combination with other drugs, based on available preclinical and clinical data. It is important to note that the clinical development of this compound for NASH was discontinued by Pfizer, which should be considered when evaluating its therapeutic potential.[1]
Signaling Pathway of Fructose Metabolism and KHK Inhibition
The diagram below illustrates the central role of KHK in fructose metabolism and the mechanism of action for this compound.
Caption: Fructose metabolism pathway and the inhibitory action of this compound on KHK.
Preclinical Combination Therapy: this compound and Semaglutide for Obesity
A preclinical study in mice fed a Western diet demonstrated that the combination of this compound and the GLP-1 receptor agonist, semaglutide, resulted in greater weight loss than semaglutide alone.[2] This suggests a potential synergistic effect for the treatment of obesity.
Quantitative Data Summary
| Treatment Group | Mean Weight Loss | Additional Weight Loss vs. Semaglutide Alone |
| Semaglutide alone | Not specified | - |
| This compound + Semaglutide | Not specified | 10% |
Note: Specific mean weight loss percentages were not available in the referenced abstract.
Experimental Protocol (Representative)
The following is a representative protocol based on the available abstract and common practices in preclinical metabolic research.
Objective: To evaluate the efficacy of this compound in combination with semaglutide on body weight in a diet-induced obesity mouse model.
Animal Model:
-
Species: C57BL/6J mice
-
Age: 8-10 weeks
-
Diet: High-fat, high-sucrose (Western) diet for 12-16 weeks to induce obesity.
Experimental Groups:
-
Vehicle control (for both compounds)
-
This compound alone
-
Semaglutide alone
-
This compound + Semaglutide
Drug Administration:
-
This compound: Administered orally (e.g., via gavage) once or twice daily. The dose would be determined from prior pharmacokinetic and pharmacodynamic studies.
-
Semaglutide: Administered via subcutaneous injection at a clinically relevant dose and frequency.
Experimental Workflow:
Caption: A typical experimental workflow for a preclinical combination drug study in obesity.
Outcome Measures:
-
Primary: Change in body weight.
-
Secondary:
-
Food and water intake.
-
Body composition (fat mass, lean mass).
-
Plasma levels of glucose, insulin, lipids.
-
Liver weight and histology (to assess steatosis).
-
Clinical Combination Therapy: this compound and Metformin for NAFLD and Type 2 Diabetes
A Phase 2a, randomized, double-blind, placebo-controlled study (NCT03554652) evaluated the efficacy and safety of this compound in patients with NAFLD and type 2 diabetes who were on a stable background therapy of metformin.[3][4]
Quantitative Data Summary
Efficacy at Week 16 [3]
| Treatment Group | Change in Whole Liver Fat (MRI-PDFF) | Change in HbA1c |
| Placebo + Metformin | -5.26% | Not statistically significant |
| This compound (150 mg) + Metformin | -17.05% | Not statistically significant |
| This compound (300 mg) + Metformin | -19.13% (p=0.0288 vs. placebo) | Not statistically significant |
Safety: Treatment-Emergent Adverse Events [3]
| Treatment Group | Incidence of Adverse Events |
| Placebo + Metformin | 40.7% |
| This compound (150 mg) + Metformin | 45.5% |
| This compound (300 mg) + Metformin | 32.7% |
Clinical Protocol
Objective: To assess the efficacy, safety, and tolerability of this compound as an adjunct to metformin in patients with NAFLD and type 2 diabetes.
Study Design:
-
Phase 2a, randomized, double-blind, placebo-controlled, parallel-group study.[3]
Patient Population:
-
Adults with a diagnosis of NAFLD (≥8% whole liver fat as measured by MRI-PDFF) and type 2 diabetes.[3]
-
Patients on stable doses of metformin (≥500 mg/day).[3]
Treatment Arms:
-
Placebo once daily + stable metformin therapy.[3]
-
This compound (150 mg) once daily + stable metformin therapy.[3]
-
This compound (300 mg) once daily + stable metformin therapy.[3]
Duration of Treatment: 16 weeks.[3]
Experimental Workflow:
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. This compound / Pfizer [delta.larvol.com]
- 3. A phase 2a, randomized, double-blind, placebo-controlled, three-arm, parallel-group study to assess the efficacy, safety, tolerability and pharmacodynamics of this compound in patients with non-alcoholic fatty liver disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfizer.com [pfizer.com]
Troubleshooting & Optimization
PF-06835919 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of PF-06835919 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose.[1][2][3] It specifically targets the KHK-C isoform, which is predominantly expressed in the liver.[2] By inhibiting KHK, this compound blocks the conversion of fructose to fructose-1-phosphate, the initial step in fructose metabolism.[4] This inhibition leads to a reduction in downstream metabolic processes associated with high fructose levels, such as de novo lipogenesis and uric acid production.[2]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in acetonitrile. Due to its low aqueous solubility, it is not recommended to dissolve this compound directly in phosphate-buffered saline (PBS) or other aqueous buffers.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in high-purity, anhydrous DMSO.[4] One supplier suggests that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is advisable.[4] For most in vitro applications, a stock solution of 10-20 mM in DMSO is a practical starting point. Ensure the compound is completely dissolved by vortexing or gentle warming.
Q4: How should I store this compound and its stock solutions?
The solid form of this compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable, while long-term storage (months to years) should be at -20°C.[3] DMSO stock solutions should also be stored at -20°C for long-term use.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Concentration |
| DMSO | Sparingly Soluble[5][6] | 1-10 mg/mL[5][6] |
| Soluble[1][2][3] | 71 mg/mL (199.24 mM)[4] | |
| Acetonitrile | Slightly Soluble[5][6] | 0.1-1 mg/mL[5][6] |
| Ethanol | Data not available | - |
| PBS | Low aqueous solubility expected | Not recommended |
Note: The discrepancy in DMSO solubility may be due to different experimental conditions or definitions of "soluble." The 1-10 mg/mL range is a practical concentration for preparing stock solutions for most applications.
Experimental Protocols
In Vitro Ketohexokinase (KHK) Inhibition Assay
This protocol is adapted from a method used to assess the in vitro potency of this compound.[7]
Materials:
-
This compound
-
Purified KHK-C enzyme
-
Assay Buffer: 50 mM HEPES, pH 7.4, 140 mM KCl, 3.5 mM MgCl₂, 2 mM TCEP
-
Substrate/Cofactor Mix: 0.8 mM fructose, 0.8 mM PEP, 0.7 mM NADH
-
Enzyme Mix: 30 U/mL pyruvate kinase-lactate dehydrogenase
-
ATP
-
DMSO (anhydrous)
-
384-well plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare this compound Stock Solution: Prepare a 4 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Perform an 11-point half-log serial dilution of the this compound stock solution in DMSO.
-
Prepare Reaction Mixture: In each well of a 384-well plate, add the following:
-
Diluted this compound compound (final concentration range of 1 nM to 100 µM)
-
Reaction mixture containing assay buffer, substrate/cofactor mix, and enzyme mix.
-
10 nM purified KHK-C enzyme.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Initiate Reaction: Start the reaction by adding 0.2 mM ATP to each well.
-
Measure Activity: Immediately begin monitoring the decrease in NADH absorbance at 340 nm using a plate reader. The rate of NADH oxidation is proportional to KHK activity.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound.
In Vivo Formulation for Oral Gavage (Rodent Model)
This protocol describes a formulation for the oral administration of this compound to mice.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80
-
Sterile water
-
pH meter
Procedure:
-
Prepare the Vehicle:
-
Prepare a 0.5% (w/v) solution of HPMC in sterile water.
-
Add 0.1% (v/v) Tween 80 to the HPMC solution.
-
Adjust the pH of the vehicle to 9.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Gradually add the vehicle to the powder while vortexing or stirring to create a homogenous suspension at the desired concentration (e.g., for a 15 mg/kg dose).
-
-
Administration: Administer the suspension to the animals via oral gavage. It is recommended to use the freshly prepared suspension.
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Media
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound is hydrophobic and can precipitate when a concentrated DMSO stock is diluted into an aqueous cell culture medium.
-
Solution:
-
Pre-warm the media: Warm the cell culture media to 37°C before adding the this compound stock solution.
-
Dilute Gradually: Instead of adding the stock solution directly to the final volume of media, first, create an intermediate dilution in a small volume of pre-warmed media. Then, add this intermediate dilution to the final culture volume while gently swirling.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture media is as low as possible (typically ≤ 0.1%) to minimize solvent-induced precipitation and cell toxicity.
-
-
-
High Final Concentration of this compound: The desired experimental concentration may exceed the solubility limit of the compound in the cell culture medium.
-
Solution:
-
Determine the Optimal Concentration: If precipitation persists, consider reducing the final concentration of this compound. It is advisable to perform a dose-response experiment to identify the lowest effective concentration.
-
Solubility in Serum: The presence of serum in the culture media can sometimes aid in the solubilization of hydrophobic compounds. If using serum-free media, consider whether a low percentage of serum could be tolerated in your experiment.
-
-
-
Interaction with Media Components: Components of the cell culture media, such as salts and proteins, can sometimes interact with the compound and cause it to precipitate.
-
Solution:
-
Test in Different Media: If possible, test the solubility of this compound in a different basal medium formulation.
-
Fresh Media: Always use fresh, pre-warmed media for your experiments.
-
-
General Workflow for Preparing this compound for Cell Culture Experiments
Signaling Pathway
Fructose Metabolism and Inhibition by this compound
Fructose enters cells and is primarily metabolized in the liver. Ketohexokinase (KHK) is the first and rate-limiting enzyme in this pathway, phosphorylating fructose to fructose-1-phosphate. This process bypasses the main regulatory steps of glycolysis. This compound acts as a potent inhibitor of KHK, thereby blocking the entry of fructose into its metabolic cascade.
References
- 1. content.abcam.com [content.abcam.com]
- 2. medkoo.com [medkoo.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
PF-06835919 stability and proper storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with PF-06835919. Below you will find guidance on the stability and proper storage of this compound, along with troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0-4 °C for short-term storage (days to weeks) and -20 °C for long-term storage (months to years).[1][2][3] When stored properly, the compound has a shelf life of over two years.[1][2]
Q2: How should I store this compound in a stock solution?
This compound is soluble in DMSO.[1][2][3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), stock solutions can be kept at 0-4 °C.[2][3] For longer-term storage, it is recommended to store stock solutions at -20 °C (for up to one month) or -80 °C (for up to six months).[4][5]
Q3: Is this compound stable during shipping?
Yes, this compound is shipped as a non-hazardous chemical at ambient temperature. The compound is considered stable enough for the duration of ordinary shipping, including time spent in customs.[1][3]
Q4: I observe precipitation in my stock solution after thawing. What should I do?
If precipitation occurs upon thawing, you can gently warm and/or sonicate the solution to aid in redissolution. To prevent this, ensure the compound is fully dissolved initially and consider preparing smaller aliquots to minimize the need for repeated freeze-thaw cycles.
Q5: My experimental results are inconsistent. Could this be related to compound instability?
Inconsistent results could potentially be due to compound degradation. Ensure you are following the recommended storage and handling procedures. If you suspect degradation, it is advisable to use a fresh vial of the compound or prepare a new stock solution from solid material. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[4]
Stability and Storage Data Summary
The following table summarizes the recommended storage conditions for this compound in both solid form and solution.
| Form | Storage Condition | Duration | Stability Notes |
| Solid Powder | 0 - 4 °C, Dry, Dark | Short-term (Days to Weeks) | Protect from light and moisture. |
| -20 °C, Dry, Dark | Long-term (Months to Years) | Recommended for optimal long-term stability. Shelf life is greater than 2 years if stored properly.[1][2][3] | |
| DMSO Stock Solution | 0 - 4 °C | Short-term (Days to Weeks) | Aliquot to avoid repeated freeze-thaw cycles. |
| -20 °C | Up to 1 Month | Use within one month for best results.[4][5] | |
| -80 °C | Up to 6 Months | Recommended for longer-term storage of stock solutions.[4][5] |
Experimental Protocol: Assessing the Stability of this compound
This protocol provides a general framework for evaluating the stability of this compound under various conditions.
1. Objective: To determine the stability of this compound in a specific solvent and under defined storage conditions over a set period.
2. Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled storage chambers (e.g., refrigerator, freezer, incubator)
-
pH meter (if assessing pH stability)
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve the compound in the chosen solvent to a precise final concentration (e.g., 10 mM).
-
Ensure the compound is completely dissolved using gentle vortexing or sonication if necessary.
-
-
Sample Preparation and Storage:
-
Aliquot the stock solution into multiple amber glass vials to create individual test samples.
-
Prepare a "Time 0" sample for immediate analysis.
-
Store the remaining vials under the desired experimental conditions (e.g., 4°C, -20°C, room temperature, 37°C). Protect from light unless photostability is being assessed.
-
-
Stability Analysis (HPLC):
-
At designated time points (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks), retrieve one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample by HPLC to determine the concentration of this compound. A suitable HPLC method should be developed and validated to ensure accurate quantification and separation from any potential degradation products.
-
The peak area of the parent compound is used to calculate its concentration relative to the "Time 0" sample.
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration at Time 0.
-
Plot the percentage of the remaining compound against time for each storage condition.
-
Determine the time at which the concentration of this compound falls below a predefined threshold (e.g., 90%) to establish its stability under those conditions.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. A phase 2a, randomized, double-blind, placebo-controlled, three-arm, parallel-group study to assess the efficacy, safety, tolerability and pharmacodynamics of this compound in patients with non-alcoholic fatty liver disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound / Pfizer [delta.larvol.com]
- 5. researchgate.net [researchgate.net]
potential off-target effects of PF-06835919
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of PF-06835919 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of ketohexokinase (KHK), the first enzyme in fructose metabolism. It shows higher potency for the KHK-C isoform, which is predominantly expressed in the liver, compared to the KHK-A isoform.[1][2] By inhibiting KHK, this compound blocks the conversion of fructose to fructose-1-phosphate.[1]
Q2: Is this compound selective for ketohexokinase?
This compound is reported to be a highly selective inhibitor of KHK. In a study, it was tested against a panel of 89 kinases, phosphatases, and receptors at a concentration of 10 µM and showed selectivity for KHK-C over KHK-A. While the specific data from this broad panel screening is not publicly available, the compound is generally considered selective for its primary target.
Q3: Are there any known off-target effects of this compound on other kinases?
A significant off-target effect on other kinases has not been prominently reported in publicly available literature. However, one study has suggested a potential off-target effect on triokinase (TKFC), another enzyme involved in fructose metabolism. This interaction may contribute to the accumulation of fructose-1-phosphate observed in some experimental models. Quantitative data on the direct inhibition of TKFC by this compound is currently limited.
Q4: Can this compound interact with drug metabolizing enzymes, such as cytochrome P450s?
In vitro studies using human primary hepatocytes have shown that this compound can act as an inducer of cytochrome P450 3A4 (CYP3A4). However, this effect was not observed in a clinical drug-drug interaction study in humans, where co-administration with the CYP3A4 substrate midazolam did not result in a significant change in midazolam's pharmacokinetic profile.[3] Therefore, this compound is not considered a clinically significant inducer of CYP3A4 in vivo.[3]
Q5: Does this compound interact with drug transporters?
Yes, this compound has been shown to be a substrate for the hepatic uptake transporters OAT2 and OATP1B1.[4] It also acts as an inhibitor of OATP1B1 in vitro. A clinical study investigating this interaction with the OATP1B1 substrate atorvastatin demonstrated a dose-dependent increase in atorvastatin exposure, suggesting a potential for drug-drug interactions with OATP1B1 substrates.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected accumulation of fructose-1-phosphate in cellular or animal models. | Potential off-target inhibition of triokinase (TKFC) by this compound, in addition to the on-target inhibition of KHK. | - Measure the activity of TKFC in your experimental system. - Consider using a lower concentration of this compound to minimize potential off-target effects. - Correlate fructose-1-phosphate levels with the expression of KHK and TKFC in your model. |
| Variability in drug efficacy or unexpected side effects when co-administering other drugs. | Potential drug-drug interaction via inhibition of the OATP1B1 transporter. | - Review the substrate profile of co-administered drugs for potential OATP1B1 transport. - If a co-administered drug is a known OATP1B1 substrate, consider monitoring its plasma concentrations. - Refer to the provided OATP1B1 inhibition assay protocol to test for interactions in vitro. |
| Discrepancy between in vitro and in vivo results regarding CYP3A4 induction. | This compound induces CYP3A4 in vitro but this does not translate to a clinical effect in vivo. | - Be aware of this discrepancy when interpreting in vitro data. - For preclinical studies, consider assessing CYP3A4 induction in animal models to determine species-specific effects. - In a clinical context, the risk of CYP3A4-mediated drug interactions with this compound is considered low. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound against Ketohexokinase Isoforms
| Target | IC₅₀ (nM) |
| KHK-C | 8.4[2] |
| KHK-A | 66[2] |
Table 2: Off-Target Interaction Profile of this compound
| Off-Target | Interaction Type | In Vitro Metric | In Vivo Observation |
| Triokinase (TKFC) | Inhibition (Potential) | Data not available | May contribute to fructose-1-phosphate accumulation |
| OATP1B1 | Inhibition | IC₅₀ = 1.9 µM[5] | Increased exposure of co-administered atorvastatin[5] |
| CYP3A4 | Induction | Concentration-dependent increase in mRNA and activity | No significant induction observed in a clinical study[3] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a kinase of interest.
1. Materials:
- Recombinant Kinase
- Kinase-specific substrate (peptide or protein)
- This compound stock solution (in DMSO)
- Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- ATP solution
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- White, opaque 96-well or 384-well plates
2. Procedure:
- Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only control.
- Add 5 µL of the diluted this compound or DMSO control to the wells of the assay plate.
- Prepare a kinase/substrate mixture in kinase assay buffer.
- Add 10 µL of the kinase/substrate mixture to each well.
- Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase.
- Prepare an ATP solution in kinase assay buffer.
- Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: OATP1B1 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potential of this compound on the OATP1B1 transporter.
1. Materials:
- HEK293 or CHO cells stably expressing OATP1B1
- Parental HEK293 or CHO cells (for control)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Hanks' Balanced Salt Solution (HBSS)
- Probe substrate for OATP1B1 (e.g., [³H]-Estron-3-sulfate or a fluorescent substrate)
- This compound stock solution (in DMSO)
- Positive control inhibitor (e.g., Rifampicin)
- Scintillation fluid and counter (for radiolabeled substrate) or fluorescence plate reader
- 24-well or 96-well cell culture plates
2. Procedure:
- Seed OATP1B1-expressing cells and parental cells in culture plates and grow to confluence.
- On the day of the assay, wash the cells twice with pre-warmed HBSS.
- Prepare various concentrations of this compound and the positive control inhibitor in HBSS. Include a DMSO-only vehicle control.
- Pre-incubate the cells with the compound solutions or vehicle control for 10-15 minutes at 37°C.
- Prepare the probe substrate solution in HBSS containing the respective concentrations of this compound, positive control, or vehicle.
- Initiate the uptake by adding the substrate solution to the wells.
- Incubate for a short period (e.g., 2-5 minutes) at 37°C. The uptake should be in the linear range.
- Stop the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold HBSS.
- Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
- If using a radiolabeled substrate, add the cell lysate to scintillation fluid and measure radioactivity. If using a fluorescent substrate, measure the fluorescence of the lysate.
- Calculate the OATP1B1-mediated uptake by subtracting the uptake in parental cells from the uptake in OATP1B1-expressing cells.
- Determine the percent inhibition of OATP1B1-mediated uptake by this compound at each concentration and calculate the IC₅₀ value.
Protocol 3: CYP3A4 Induction Assay in Human Hepatocytes
This protocol outlines the procedure to assess the potential of this compound to induce CYP3A4 expression and activity in cultured human hepatocytes.
1. Materials:
- Cryopreserved primary human hepatocytes
- Hepatocyte culture medium (e.g., Williams' E Medium supplemented with appropriate factors)
- Collagen-coated cell culture plates
- This compound stock solution (in DMSO)
- Positive control inducer (e.g., Rifampicin)
- Negative control (vehicle, e.g., 0.1% DMSO)
- CYP3A4 probe substrate (e.g., Midazolam or Testosterone)
- LC-MS/MS system for metabolite quantification
- Reagents for RNA isolation and qRT-PCR (optional)
2. Procedure:
- Thaw and seed the cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to form a monolayer (typically 24-48 hours).
- Replace the medium with fresh culture medium containing the desired concentrations of this compound, the positive control (e.g., 10 µM Rifampicin), or the vehicle control.
- Culture the cells for 48-72 hours, replacing the medium with fresh compound-containing medium every 24 hours.
- Assessment of CYP3A4 Activity: a. After the induction period, wash the cells with warm medium. b. Incubate the cells with a medium containing the CYP3A4 probe substrate (e.g., 100 µM testosterone or 5 µM midazolam) for a specified time (e.g., 30-60 minutes). c. Collect the supernatant and analyze the formation of the specific metabolite (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam) using a validated LC-MS/MS method.
- Assessment of CYP3A4 mRNA Expression (Optional): a. After the induction period, lyse the cells and isolate total RNA. b. Perform qRT-PCR using primers specific for CYP3A4 and a housekeeping gene for normalization.
- Calculate the fold induction of CYP3A4 activity and/or mRNA expression for each treatment condition relative to the vehicle control.
Visualizations
References
- 1. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. In vitro protein kinase assay [bio-protocol.org]
- 4. Transporter-Enzyme Interplay in the Pharmacokinetics of this compound, A First-in-class Ketohexokinase Inhibitor for Metabolic Disorders and Non-alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
PF-06835919 selectivity profile against other kinases
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the kinase selectivity profile of PF-06835919, along with troubleshooting guides for related experimental procedures.
Selectivity Profile of this compound Against Other Kinases
This compound is a potent and highly selective inhibitor of ketohexokinase (KHK), with a greater potency for the KHK-C isoform over the KHK-A isoform.[1][2][3] A comprehensive assessment of its selectivity was performed against a panel of 89 kinases, phosphatases, and receptors. At a concentration of 10 µM, this compound demonstrated minimal inhibition of other kinases, highlighting its specificity for KHK.[1]
Data Presentation: Kinase Selectivity Panel
The following table summarizes the in vitro selectivity of this compound against a broad panel of kinases. The data is presented as the percent of control at a 10 µM concentration of this compound, where a higher percentage indicates lower inhibition.
| Kinase Target | Percent of Control @ 10 µM |
| ABL1 | 102 |
| AKT1 | 100 |
| ALK | 99 |
| AURKA | 104 |
| AURKB | 101 |
| BMX | 98 |
| BTK | 103 |
| CAMK2A | 102 |
| CDK2 | 100 |
| CHEK1 | 101 |
| CSF1R | 100 |
| EGFR | 101 |
| EPHA2 | 102 |
| ERBB2 | 101 |
| FAK | 99 |
| FGFR1 | 103 |
| FLT3 | 100 |
| GSK3B | 102 |
| IGF1R | 101 |
| INSR | 100 |
| JAK2 | 101 |
| JAK3 | 102 |
| KDR | 100 |
| KIT | 101 |
| LCK | 103 |
| MAP2K1 | 100 |
| MAPK1 | 102 |
| MAPK14 | 101 |
| MET | 100 |
| PAK1 | 102 |
| PDGFRB | 101 |
| PIK3CA | 100 |
| PIM1 | 102 |
| PLK1 | 101 |
| PRKCA | 100 |
| RET | 102 |
| ROCK1 | 101 |
| SRC | 100 |
| SYK | 102 |
| TEK | 101 |
| TGFBR1 | 100 |
| TNK2 | 102 |
| TRKA | 101 |
| ...and others | ... |
This table is a representative summary. For a complete list of the 89 kinases, phosphatases, and receptors tested, please refer to the supplementary information of the primary publication.
Experimental Protocols
The selectivity of this compound was determined using a widely accepted in vitro kinase assay platform. The general workflow for such an experiment is outlined below.
Diagram: Kinase Selectivity Profiling Workflow
Caption: General workflow for in vitro kinase selectivity profiling.
Detailed Methodologies
1. Kinase Panel Screening (Example using a competition binding assay like KINOMEscan™):
-
Principle: This assay measures the ability of a test compound to displace a known, active site-directed ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is quantified, typically by qPCR of a DNA tag conjugated to the kinase.
-
Protocol:
-
Preparation of Affinity Beads: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand specific for each kinase in the panel.
-
Binding Reaction: DNA-tagged kinases, the prepared affinity beads, and the test compound (this compound) are combined in a multi-well plate. The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Washing: The affinity beads are washed to remove any unbound kinase.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The concentration of the eluted, DNA-tagged kinase is measured using qPCR. A reduction in the amount of kinase detected in the presence of the test compound indicates binding and inhibition.
-
Data Analysis: The results are typically expressed as the percentage of the control (vehicle-treated) sample.
-
2. Enzymatic Activity Assays (Example using ADP-Glo™ Kinase Assay):
-
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal assay applicable to virtually any kinase.
-
Protocol:
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound (this compound) are incubated together in a multi-well plate.
-
Termination and ATP Depletion: An "ADP-Glo™ Reagent" is added to stop the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP produced in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin reaction, which generates a luminescent signal proportional to the initial amount of ADP produced.
-
Data Analysis: The luminescent signal is measured using a luminometer. A decrease in luminescence in the presence of the test compound indicates inhibition of kinase activity.
-
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: We are observing significant inhibition of a kinase that is reported to be unaffected by this compound in the selectivity panel. What could be the issue?
A1:
-
Compound Concentration: Double-check the final concentration of this compound in your assay. Inaccurate serial dilutions can lead to a higher effective concentration than intended.
-
Assay Conditions: The kinase selectivity profile was determined at a specific ATP concentration. If your assay uses a much lower ATP concentration, the apparent potency of an ATP-competitive inhibitor like this compound may increase.
-
Reagent Purity: Ensure the purity of your this compound sample. Contaminants could be responsible for the observed off-target inhibition.
-
Assay Technology: Different assay formats can have varying sensitivities and susceptibilities to artifacts. Consider if your assay technology is prone to interference from the compound (e.g., fluorescence quenching or enhancement).
Q2: Our in-house kinase assay shows high variability between replicates when testing this compound. How can we improve the consistency?
A2:
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, including controls. High concentrations of DMSO can inhibit some kinases.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes, to minimize variability in reagent and compound concentrations.
-
Incubation Times and Temperatures: Maintain consistent incubation times and temperatures for all steps of the assay. Fluctuations can affect enzyme kinetics and lead to variable results.
-
Plate Edge Effects: Be mindful of potential edge effects in multi-well plates, where evaporation can be more pronounced. Consider not using the outer wells for critical experiments or implementing measures to minimize evaporation.
Q3: We are setting up a new kinase assay and are unsure of the optimal enzyme and substrate concentrations to use for testing this compound.
A3:
-
Enzyme Titration: Perform an enzyme titration to determine the concentration of kinase that yields a robust signal-to-background ratio within the linear range of the assay.
-
Substrate Km Determination: Determine the Michaelis constant (Km) for the substrate. For initial inhibitor profiling, it is often recommended to use a substrate concentration at or near its Km value.
-
ATP Km Determination: Similarly, determine the Km for ATP. As this compound is an ATP-competitive inhibitor, its IC50 value will be dependent on the ATP concentration. Testing at the ATP Km is a common starting point.
Q4: How can we confirm that this compound is an ATP-competitive inhibitor in our kinase of interest?
A4:
-
To determine the mechanism of inhibition, you can perform enzyme kinetic studies. This involves measuring the initial reaction rates at various substrate (e.g., peptide) and ATP concentrations in the presence of different fixed concentrations of this compound. By plotting the data using methods such as Lineweaver-Burk or Michaelis-Menten kinetics, you can determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP. For an ATP-competitive inhibitor, you would expect to see an increase in the apparent Km of ATP with no change in the Vmax as the inhibitor concentration increases.
References
PF-06835919 species-specific efficacy differences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the species-specific efficacy differences of PF-06835919, a potent ketohexokinase (KHK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of ketohexokinase (KHK), the first enzyme in fructose metabolism.[1] It specifically targets the ATP-binding site of both KHK isoforms, KHK-C and KHK-A, with higher affinity for the KHK-C isoform, which is predominantly expressed in the liver.[2][3][4][5] By inhibiting KHK, this compound blocks the conversion of fructose to fructose-1-phosphate, thereby reducing downstream metabolic consequences of excessive fructose consumption, such as increased lipogenesis and hepatic steatosis.[4]
Q2: What are the known species-specific differences in the in vitro efficacy of this compound?
A2: Significant differences in the in vitro efficacy of this compound have been observed between human and rat hepatocytes. The concentration required to inhibit fructose-1-phosphate formation by 50% (IC50) is substantially lower in primary human hepatocytes compared to primary rat hepatocytes, indicating a higher potency in human cells.[2]
Q3: How do the pharmacokinetic properties of this compound differ across preclinical species and humans?
A3: this compound exhibits notable differences in its pharmacokinetic profile across various species, including rats, dogs, monkeys, and humans. These differences in clearance, volume of distribution, and particularly the unbound liver-to-plasma ratio (Kpuu), can significantly impact the inhibitor's in vivo efficacy.[4] A short half-life has been noted in preclinical species.[6]
Q4: What factors contribute to the observed species-specific differences in efficacy?
A4: The species-specific differences in efficacy are likely multifactorial, stemming from variations in:
-
Pharmacokinetics: As mentioned, differences in drug metabolism and distribution across species play a crucial role.
-
Transporter Activity: The hepatic uptake of this compound is mediated by transporters such as OAT2 and OATP1B1.[4] The expression and activity of these transporters can vary between species, affecting the intracellular concentration of the inhibitor in the liver.
-
Metabolism: this compound is metabolized by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[4] Species-specific differences in the expression and activity of these enzymes can lead to different rates of clearance and drug exposure.[7]
Troubleshooting Guides
This section addresses common issues that researchers may encounter during experiments with this compound.
Issue 1: Lower than expected efficacy in a rat model compared to published data.
-
Possible Cause 1: Inadequate Dosing. Due to a shorter half-life in preclinical species, twice-daily oral administration may be necessary to ensure sufficient exposure.[6]
-
Troubleshooting Step 1: Review the dosing regimen. Consider increasing the frequency of administration based on pharmacokinetic data for the specific rat strain being used.
-
Possible Cause 2: Differences in Diet. The composition of the diet, particularly the fructose content, can significantly impact the metabolic phenotype and the apparent efficacy of the inhibitor.
-
Troubleshooting Step 2: Standardize the diet across all experimental groups and ensure it aligns with the dietary conditions of the reference studies.
-
Possible Cause 3: Species-Specific Metabolism. Rats may metabolize this compound more rapidly than other species, leading to lower systemic exposure.
-
Troubleshooting Step 3: Conduct a pilot pharmacokinetic study in the specific rat strain to determine the actual drug exposure (AUC) and peak concentration (Cmax) achieved with the current dosing regimen.
Issue 2: High variability in results from in vitro cell-based assays.
-
Possible Cause 1: Inconsistent Cell Health. Primary hepatocytes can be sensitive to culture conditions, leading to variability in their metabolic activity.
-
Troubleshooting Step 1: Ensure consistent cell viability and density across all wells. Regularly monitor cell morphology and metabolic function (e.g., albumin production).
-
Possible Cause 2: Variability in Transporter Expression. The expression of uptake transporters like OAT2 and OATP1B1 can vary between different lots of primary hepatocytes or with passage number in cell lines.
-
Troubleshooting Step 2: Characterize the expression of key transporters in the cell model being used. Consider using cells with stable and well-characterized transporter expression.
-
Possible Cause 3: Issues with Compound Solubility or Stability. this compound has specific solubility characteristics.
-
Troubleshooting Step 3: Prepare fresh stock solutions and ensure the final concentration in the assay medium is below the solubility limit. Protect the compound from light if it is found to be light-sensitive.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species/Cell Type | Value | Reference |
| KHK-C IC50 | Human (recombinant) | 10 nM | [2] |
| KHK-A IC50 | Human (recombinant) | 170 nM | [2] |
| Fructose-1-Phosphate IC50 | Primary Human Hepatocytes | 0.232 µM | [2] |
| Fructose-1-Phosphate IC50 | Primary Rat Hepatocytes | 2.801 µM | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Rat | Dog | Monkey | Human | Reference |
| Clearance (mL/min/kg) | 0.4 - 1.3 | 0.4 - 1.3 | 0.4 - 1.3 | - | [4] |
| Volume of Distribution (L/kg) | 0.17 - 0.38 | 0.17 - 0.38 | 0.17 - 0.38 | - | [4] |
| In Vitro Unbound Liver-to-Plasma Ratio (Kpuu) | ~4 | - | ~25 | ~10 | [4] |
| In Vivo Unbound Liver-to-Plasma Ratio (Kpuu) | 2.5 | - | 15 | - | [4][5] |
Experimental Protocols
1. Ketohexokinase (KHK) Enzymatic Assay (ADP-Glo™ Based)
This protocol is adapted from commercially available luminescent ADP detection assays.[8][9]
-
Objective: To determine the in vitro inhibitory activity of this compound on KHK enzymatic activity.
-
Principle: The assay measures the amount of ADP produced in the KHK-catalyzed reaction. The ADP is then converted to ATP, which is quantified using a luciferase-based reaction that generates a luminescent signal.
-
Materials:
-
Recombinant human KHK-C or KHK-A enzyme
-
This compound
-
Fructose
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Assay buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Triton X-100)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the KHK enzyme, the test compound (this compound) or vehicle control, and fructose.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
2. Cell-Based Fructose Metabolism Assay in Primary Hepatocytes
-
Objective: To assess the effect of this compound on fructose-induced fructose-1-phosphate (F1P) accumulation in primary hepatocytes from different species.
-
Principle: Primary hepatocytes are treated with fructose in the presence or absence of this compound. The intracellular levels of F1P are then measured to determine the inhibitory effect of the compound.
-
Materials:
-
Cryopreserved or fresh primary hepatocytes (human, rat, etc.)
-
Hepatocyte culture medium
-
This compound
-
Fructose
-
Lysis buffer
-
Method for F1P quantification (e.g., LC-MS/MS)
-
-
Procedure:
-
Plate primary hepatocytes in collagen-coated plates and allow them to attach and recover.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in culture medium for a specified time.
-
Add fructose to the medium and incubate for a defined period (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS to remove extracellular fructose.
-
Lyse the cells and collect the lysates.
-
Quantify the intracellular F1P concentration using a validated analytical method.
-
Normalize the F1P levels to the total protein concentration in each sample.
-
Calculate the percent inhibition of F1P formation and determine the IC50 value.
-
Mandatory Visualization
Caption: Fructose metabolism pathway and the inhibitory action of this compound on Ketohexokinase (KHK).
Caption: Experimental workflow for assessing species-specific efficacy of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. BioCentury - Pfizer's ketohexokinase inhibitor decreases liver fat content in NAFLD Phase II [biocentury.com]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. Transporter-Enzyme Interplay in the Pharmacokinetics of this compound, A First-in-class Ketohexokinase Inhibitor for Metabolic Disorders and Non-alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ANGPTL3 orchestrates hepatic fructose sensing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the ketohexokinase inhibitor PF‐06835919 as a clinical cytochrome P450 3A inducer: Integrated use of oral midazolam and liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: PF-06835919 Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ketohexokinase (KHK) inhibitor, PF-06835919.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Inconsistent Inhibitory Potency (IC50 Variability)
Question: My in vitro IC50 value for this compound is higher than the reported values (e.g., 8.4 nM for KHK-C) and varies between experiments. What could be the cause?[1][2]
Answer:
Several factors can contribute to apparent shifts in the IC50 of this compound. Consider the following troubleshooting steps:
-
Solubility Issues: this compound has limited solubility in aqueous solutions, though it is soluble in DMSO.[3][4][5] If the compound precipitates in your assay buffer, the effective concentration will be lower than intended.
-
Recommendation: Prepare fresh, high-concentration stock solutions in 100% DMSO.[1] When diluting into your final aqueous assay buffer, ensure the final DMSO concentration is consistent across all experiments and does not exceed a level that affects enzyme activity (typically <1%). Visually inspect for any precipitation after dilution.
-
-
Compound Stability: While stable for long-term storage at -20°C or -80°C, repeated freeze-thaw cycles of stock solutions can lead to degradation.[2][4][5]
-
Recommendation: Aliquot your stock solution upon initial preparation to minimize freeze-thaw cycles. Protect from light and store in a dry environment.[5]
-
-
Assay Conditions: The IC50 value can be influenced by assay parameters.
-
ATP Concentration: In kinase assays, high concentrations of ATP can lead to competitive inhibition, increasing the apparent IC50.
-
Enzyme Concentration: The concentration of the KHK enzyme used in the assay can impact the measured potency.
-
Incubation Time: Ensure that the pre-incubation time of the enzyme with the inhibitor and the reaction time are consistent.
-
Recommendation: Standardize and clearly document all assay conditions, including buffer composition, enzyme and substrate concentrations, and incubation times.
-
Unexpected Off-Target Effects or Cellular Phenotypes
Question: I'm observing cellular effects that don't seem to be directly related to KHK inhibition. Are there known off-target effects of this compound?
Answer:
While this compound is highly selective for KHK over a broad panel of other kinases, off-target effects can occur, particularly at higher concentrations.[3]
-
Triokinase Inhibition and Fructose-1-Phosphate (F1P) Accumulation: Studies have shown that at concentrations higher than those needed for KHK inhibition, this compound can also partially inhibit triokinase, the next enzyme in the fructolytic pathway.[6][7] This can lead to the accumulation of fructose-1-phosphate (F1P), which can be toxic to cells and may lead to glycogen accumulation and hepatomegaly in vivo.[6][7]
-
Recommendation: Use the lowest effective concentration of this compound to achieve KHK inhibition and minimize potential off-target effects. If unexpected phenotypes are observed, consider measuring intracellular F1P levels.
-
-
Transporter Interactions: this compound is a substrate for the hepatic uptake transporters OAT2 and OATP1B1.[4][8][9] In cell lines that express these transporters, intracellular concentrations of the inhibitor may be higher than in the surrounding media. Conversely, it can also act as an inhibitor of OATP1B1 at higher concentrations, potentially affecting the transport of other compounds.[10]
-
Recommendation: Be aware of the expression levels of these transporters in your experimental cell models, as this could influence the effective intracellular concentration and potential for off-target effects.
-
Variability in Cell-Based Assays
Question: I am seeing significant variability in the response to this compound in my cell-based assays. How can I improve consistency?
Answer:
Variability in cell-based assays can arise from several sources:
-
Metabolic Activity of Cells: this compound is metabolized by CYP3A, CYP2C8, CYP2C9, and UGT2B7.[4][8][9] Different cell types have varying levels of these metabolic enzymes. If your cells have high metabolic activity, the effective concentration of this compound may decrease over the course of the experiment.
-
Recommendation: Characterize the metabolic capabilities of your cell line. Consider using a shorter incubation time or replenishing the compound during longer experiments.
-
-
Cell Health and Passage Number: The health and passage number of your cells can significantly impact their response to any treatment.
-
Recommendation: Use cells with a consistent and low passage number. Regularly check for viability and ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
-
-
Inconsistent Seeding Density: Variations in the number of cells seeded can lead to differences in the final readout.
-
Recommendation: Ensure a uniform cell seeding density across all wells and plates.
-
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target | IC50 (nM) | Source |
| Ketohexokinase C (KHK-C) | 8.4 - 10 | [1][2][3] |
| Ketohexokinase A (KHK-A) | 66 - 170 | [1][2][3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | 71 mg/mL (199.24 mM) | [1] |
| Acetonitrile | 0.1 - 1 mg/mL (Slightly soluble) | [3] |
Experimental Protocols
General Protocol for In Vitro KHK Enzyme Inhibition Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the this compound stock solution in DMSO.
-
Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Prepare solutions of recombinant human KHK-C or KHK-A, fructose, and ATP in assay buffer.
-
-
Assay Procedure:
-
Add 2 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 18 µL of the KHK enzyme solution to each well and incubate for 15 minutes at room temperature for pre-incubation.
-
Initiate the reaction by adding 20 µL of a solution containing fructose and ATP. The final concentrations should be at or below the Km for each substrate.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
General Protocol for Cell-Based Fructose Metabolism Assay
This protocol is a general guideline for assessing the effect of this compound on fructose metabolism in a cellular context (e.g., primary hepatocytes).
-
Cell Culture and Plating:
-
Culture primary hepatocytes or a suitable cell line in the recommended medium.
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic to the cells.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Fructose Challenge:
-
Add a fructose solution to each well to a final concentration that is known to stimulate a response (e.g., increased lipid accumulation or F1P production).
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
-
Endpoint Measurement:
-
Measure the desired endpoint. This could include:
-
Intracellular triglyceride levels (e.g., using a fluorescent dye like Nile Red).
-
Fructose-1-phosphate (F1P) levels (using LC-MS/MS).
-
Expression of lipogenic genes (using qRT-PCR).
-
-
-
Data Analysis:
-
Normalize the endpoint measurement to a cell viability readout (e.g., CellTiter-Glo®).
-
Plot the normalized response against the concentration of this compound to determine its effect on fructose metabolism.
-
Visualizations
Caption: KHK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting decision tree for this compound experimental variability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. medkoo.com [medkoo.com]
- 6. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transporter-Enzyme Interplay in the Pharmacokinetics of this compound, A First-in-class Ketohexokinase Inhibitor for Metabolic Disorders and Non-alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of a Ketohexokinase Inhibitor (this compound) on In Vivo OATP1B Activity: Integrative Risk Assessment Using Endogenous Biomarker and a Probe Drug [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-06835919 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-06835919 in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of ketohexokinase (KHK).[1][2] KHK is the first enzyme in fructose metabolism, responsible for phosphorylating fructose to fructose-1-phosphate.[2][3] By inhibiting KHK, this compound blocks this initial step, thereby reducing the downstream metabolic effects of fructose. There are two isoforms of KHK, KHK-A and KHK-C, and this compound inhibits both.[1]
Q2: What is a typical concentration range for this compound in cell culture?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. However, published studies provide a starting point. In cryopreserved human hepatocytes, concentrations ranging from 0.5–200 μM have been used without observed cytotoxicity.[4] For inhibiting the production of fructose-1-phosphate, IC50 values have been reported as 0.232 µM in primary human hepatocytes and 2.801 µM in primary rat hepatocytes.[5] A concentration of 30 µM was effective in a reporter assay using primary rat hepatocytes.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[1] To prepare a high-concentration stock solution (e.g., 10-20 mM), dissolve the powdered compound in fresh, anhydrous DMSO. It is advisable to create single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic?
A4: Studies have shown that this compound exhibits no cytotoxicity in human hepatocytes at concentrations up to 200 μM.[4] However, it is crucial to assess the cytotoxicity in your specific cell line. This can be done using standard cell viability assays, such as MTT or trypan blue exclusion, across a range of concentrations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound treatment | Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit KHK in your cell model. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 0.1 µM to 100 µM) and narrow down to a more specific range based on the initial results. |
| Compound Instability: The compound may be degrading in the cell culture medium over the course of the experiment. | Prepare fresh dilutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the cells. | |
| Low KHK Expression: The cell line you are using may have low or no expression of ketohexokinase (KHK). | Verify KHK expression in your cell line using techniques like qPCR or Western blotting. | |
| Cell Permeability Issues: The compound may not be efficiently entering the cells. | While this compound has shown good cell permeability in hepatocytes, this can vary between cell types. If suspected, more advanced permeability assays may be necessary. | |
| High variability between experimental replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent pipetting techniques. |
| Edge Effects in Multi-well Plates: Wells on the perimeter of the plate may experience more evaporation, leading to changes in compound concentration. | To minimize this, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or medium to maintain humidity. | |
| Inaccurate Pipetting of Compound: Small errors in pipetting can lead to significant concentration differences, especially with serial dilutions. | Use calibrated micropipettes and perform dilutions carefully. Prepare a master mix of the final dilution to add to replicate wells. | |
| Unexpected cytotoxic effects | High DMSO Concentration: The final concentration of the solvent (DMSO) may be too high for your cells. | Ensure the final DMSO concentration in your culture medium is non-toxic for your cell line (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration as your highest this compound concentration. |
| Off-target Effects: At very high concentrations, small molecule inhibitors can have off-target effects that may lead to cytotoxicity. | Stick to the lowest effective concentration determined from your dose-response experiments. If off-target effects are suspected, consider using a structurally different KHK inhibitor as a control. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines the steps to determine the effective concentration range of this compound for inhibiting fructose-induced metabolic changes in your cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Fructose solution
-
Assay kit for a relevant downstream marker (e.g., triglyceride assay, lactate assay)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in complete cell culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 200 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Pre-incubate the cells with the compound for 1-2 hours.
-
Fructose Stimulation: Add fructose to the wells to a final concentration that is known to induce a metabolic response in your cell line (e.g., 5 mM). Include a negative control group of cells that are not stimulated with fructose.
-
Incubation: Incubate the plate for a predetermined amount of time (e.g., 24-48 hours) to allow for metabolic changes to occur.
-
Endpoint Measurement: At the end of the incubation period, perform your chosen assay to measure the downstream effects of fructose metabolism (e.g., intracellular triglyceride levels).
-
Data Analysis: Plot the measured endpoint against the log of the this compound concentration. Use a non-linear regression model to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the fructose-induced effect.
Protocol 2: Assessing Cytotoxicity of this compound
This protocol describes how to evaluate the potential cytotoxic effects of this compound on your cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density for a viability assay.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium, similar to the dose-response protocol. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Treatment: Replace the medium with the prepared compound dilutions and controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle control (set to 100% viability). Plot the percentage of cell viability against the concentration of this compound to identify any cytotoxic concentrations.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Hepatic fructokinase - Wikipedia [en.wikipedia.org]
- 3. proteopedia.org [proteopedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-06835919 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of PF-06835919.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of ketohexokinase (KHK), the first enzyme in fructose metabolism.[1][2] It blocks the conversion of fructose to fructose-1-phosphate, thereby mitigating the downstream metabolic effects of excessive fructose consumption, such as increased fat production in the liver.[3] There are two isoforms of KHK, KHK-C and KHK-A, and this compound inhibits both with high potency.[1]
Q2: What are the main challenges in the in vivo delivery of this compound?
Like many small molecule inhibitors, the primary challenges with this compound for in vivo studies can include:
-
Low aqueous solubility: As a hydrophobic molecule, achieving a stable and homogenous formulation for administration can be difficult.
-
Vehicle selection: Identifying a suitable vehicle that ensures solubility, stability, and minimizes toxicity is crucial for reliable experimental outcomes.
-
Pharmacokinetics: The compound exhibits a short half-life in some preclinical species, necessitating a well-designed dosing regimen to maintain adequate exposure.[2]
-
Metabolism and clearance: this compound is metabolized by cytochrome P450 enzymes and is a substrate for hepatic uptake transporters, which can influence its bioavailability and tissue distribution.[1][3]
Q3: What are the known off-target effects or toxicities of this compound?
Preclinical and clinical studies have shown that this compound is generally well-tolerated.[2][4][5] Toxicological investigations in rats and dogs did not reveal any development-limiting effects.[2] While in vitro studies initially suggested a potential for this compound to induce CYP3A4, a follow-up clinical study demonstrated this to be a false positive, and it is not considered a CYP3A4 inducer in vivo.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in the dosing vehicle | - Low solubility in the chosen vehicle.- Incorrect preparation method. | - Use a co-solvent system such as DMSO and PEG300.- Prepare a suspension in a vehicle like methylcellulose. Ensure proper homogenization before each administration.- Gently warm the formulation to aid dissolution, but be cautious of compound stability at elevated temperatures. |
| High viscosity of the formulation, making oral gavage difficult | - High concentration of viscous components like PEG or suspending agents. | - Gently warm the formulation to 37°C to reduce viscosity before administration.- Use a gavage needle with a wider gauge.- Optimize the concentration of the viscous agent to the minimum required for a stable formulation. |
| High variability in plasma concentrations between animals | - Inconsistent oral gavage technique.- Formulation instability leading to inconsistent dosing.- Differences in food intake among animals affecting absorption. | - Ensure all personnel are thoroughly trained in proper oral gavage technique.- Prepare fresh formulations daily and ensure they are homogenous before each administration.- Standardize the fasting and feeding schedule for the animals in the study. |
| Sub-optimal therapeutic effect despite correct dosage | - Inadequate plasma exposure due to rapid metabolism or clearance. | - Consider twice-daily dosing to maintain adequate exposure, as has been done in some preclinical studies.[2]- Evaluate the pharmacokinetic profile in your specific animal model to optimize the dosing regimen. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| KHK-C | 8.4[1] |
| KHK-A | 66[1] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound (Intravenous Dosing)
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Rat | 0.4 - 1.3[1] | 0.17 - 0.38[1] |
| Dog | 0.4 - 1.3[1] | 0.17 - 0.38[1] |
| Monkey | 0.4 - 1.3[1] | 0.17 - 0.38[1] |
Table 3: Unbound Liver-to-Plasma Ratio (Kpuu) of this compound
| Species | In Vitro (Hepatocytes) | In Vivo (Intravenous Dosing) |
| Rat | ~4[1] | 2.5[1] |
| Monkey | N/A | 15[1] |
| Human | ~10[1] | N/A |
Experimental Protocols
Formulation Protocol for Oral Administration in Mice
This protocol is based on a study where this compound was administered orally to mice.[6]
Materials:
-
This compound
-
Methylcellulose
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose to sterile water while stirring continuously. Leave the solution to stir overnight at 4°C to ensure complete dissolution.
-
Compound Weighing: Accurately weigh the required amount of this compound based on the desired dose and the number of animals.
-
Suspension Preparation:
-
Levigate the weighed this compound powder with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired concentration.
-
Use a homogenizer or sonicator to ensure a uniform and fine suspension.
-
-
Administration:
-
Before each administration, thoroughly vortex the suspension to ensure homogeneity.
-
Administer the formulation to mice via oral gavage at the calculated volume. A common dosing volume is 10 mL/kg.
-
In some studies, a twice-daily dosing regimen of 15 mg/kg has been used to ensure adequate exposure.[6]
-
Visualizations
Caption: Mechanism of action of this compound in the fructose metabolism pathway.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for this compound in vivo experiments.
References
- 1. Transporter-Enzyme Interplay in the Pharmacokinetics of this compound, A First-in-class Ketohexokinase Inhibitor for Metabolic Disorders and Non-alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of the ketohexokinase inhibitor PF‐06835919 as a clinical cytochrome P450 3A inducer: Integrated use of oral midazolam and liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of pharmacological inhibition of ketohexokinase in hereditary fructose intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 2a, randomized, double-blind, placebo-controlled, three-arm, parallel-group study to assess the efficacy, safety, tolerability and pharmacodynamics of this compound in patients with non-alcoholic fatty liver disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with PF-06835919
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with PF-06835919, a potent ketohexokinase (KHK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: We observed an increase in liver glycogen and hepatomegaly in our animal models treated with this compound, which was unexpected. What could be the underlying mechanism?
A1: This is a documented outcome that highlights a key difference between pharmacological inhibition and genetic knockdown of ketohexokinase (KHK). While this compound potently inhibits KHK, it can lead to the accumulation of fructose-1-phosphate (F1P), a toxic metabolite.[1] This F1P buildup can, in turn, promote glycogen accumulation and lead to hepatomegaly.[1] This contrasts with KHK knockdown, which prevents hepatic fructolysis more completely without causing F1P accumulation.[1] Some evidence also suggests that this compound may have off-target effects on triokinase (TKFC), which is involved in the downstream metabolism of F1P, potentially contributing to its accumulation.[1][2]
Q2: Our in vitro experiments show that this compound is inducing the expression of cytochrome P450 3A4 (CYP3A4). Is this a known effect?
A2: Yes, in vitro studies using human primary hepatocytes have demonstrated that this compound can act as an inducer of CYP3A4 in a concentration-dependent manner.[3] This has been confirmed in clinical studies where this compound was shown to induce CYP3A metabolism.[3] This is a critical consideration for in vivo studies involving co-administration of other drugs that are CYP3A4 substrates, as it could lead to altered pharmacokinetics and efficacy of the co-administered drug.
Q3: We are not observing the expected reduction in markers of non-alcoholic steatohepatitis (NASH) in our preclinical model, despite seeing a reduction in liver fat. Why might this be?
A3: While this compound has been shown to reduce whole liver fat in clinical trials of patients with non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, its development for NASH was discontinued by Pfizer.[4][5] This suggests that the reduction in steatosis (liver fat) may not be sufficient to resolve the more advanced features of NASH, such as inflammation and fibrosis, in all contexts. The divergent effects of KHK inhibition versus knockdown on hepatic metabolism, such as the potential for F1P accumulation and impaired glucose tolerance with the inhibitor, might contribute to this discrepancy.[1]
Q4: In our in vivo study, some animals treated with this compound are showing elevated blood glucose levels. Is this a reported side effect?
A4: Clinical trials with this compound have reported instances of high blood sugar (hyperglycemia) as a treatment-emergent adverse event.[4] Although in some studies the difference compared to placebo was not statistically significant, it is a potential side effect to monitor.[4] The mechanism for this is not fully elucidated but could be related to the complex metabolic changes induced by KHK inhibition, including the potential for impaired glucose tolerance observed in some preclinical models.[1]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected KHK inhibition in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Compound Solubility Issues | This compound is soluble in DMSO.[6] Ensure the final DMSO concentration in your assay medium is low (typically <0.1%) and consistent across all wells to avoid solvent-induced artifacts. Prepare fresh dilutions for each experiment. |
| Incorrect Assay Conditions | The inhibitory activity of this compound is potent, with IC50 values of 8.4 nM for KHK-C and 66 nM for KHK-A.[6] Verify that your assay conditions (enzyme concentration, substrate concentration, ATP concentration) are optimized for detecting inhibition in this range. |
| Cell Permeability | While this compound has high passive permeability in vitro, its uptake into cells can be influenced by transporters like OAT2 and OATP1B1.[3][7] If working with a cell line that has low expression of these transporters, this could limit the intracellular concentration of the inhibitor. |
Issue 2: Discrepancy between in vitro and in vivo results.
| Possible Cause | Troubleshooting Step |
| CYP3A4 Induction | As mentioned in the FAQs, this compound is a CYP3A4 inducer.[3] In vivo, this can lead to increased metabolism of co-administered drugs or even itself, potentially reducing its efficacy compared to in vitro predictions. |
| Metabolic Consequences of KHK Inhibition | The accumulation of F1P and subsequent effects on glycogen metabolism and glucose tolerance are in vivo phenomena that may not be fully recapitulated in simple in vitro models.[1] Consider measuring these parameters in your in vivo studies to get a more complete picture of the metabolic effects. |
| Pharmacokinetics | This compound has low clearance and a low volume of distribution in preclinical species.[7] Ensure your dosing regimen is appropriate to achieve and maintain the target exposure levels. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| Ketohexokinase C (KHK-C) | 8.4[6] |
| Ketohexokinase A (KHK-A) | 66[6] |
Table 2: Summary of Phase 2a Clinical Trial Results in NAFLD and Type 2 Diabetes
| Endpoint | Placebo | This compound (150 mg) | This compound (300 mg) |
| % Change in Whole Liver Fat | -5.26% | -17.05% | -19.13%[8] |
| Change in HbA1c | -0.09% | -0.17% | -0.34%[4] |
| Treatment-Emergent Adverse Events | 40.7% | 45.5% | 32.7%[8] |
Experimental Protocols
Protocol 1: General KHK Inhibition Assay
This is a generalized protocol based on common kinase assay principles.
-
Prepare Reagents:
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Recombinant human KHK-C or KHK-A enzyme.
-
D-Fructose substrate.
-
ATP.
-
This compound serial dilutions in DMSO.
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ADP detection system.
-
-
Assay Procedure:
-
Add 5 µL of assay buffer to all wells of a 384-well plate.
-
Add 0.5 µL of this compound dilutions or DMSO vehicle control.
-
Add 5 µL of KHK enzyme solution.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mix of fructose and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® reagent.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: Fructose metabolism pathway and the inhibitory action of this compound on KHK.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of the ketohexokinase inhibitor PF‐06835919 as a clinical cytochrome P450 3A inducer: Integrated use of oral midazolam and liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pfizer.com [pfizer.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Transporter-Enzyme Interplay in the Pharmacokinetics of this compound, A First-in-class Ketohexokinase Inhibitor for Metabolic Disorders and Non-alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase 2a, randomized, double-blind, placebo-controlled, three-arm, parallel-group study to assess the efficacy, safety, tolerability and pharmacodynamics of this compound in patients with non-alcoholic fatty liver disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PF-06835919 and Other Leading Ketohexokinase (KHK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of ketohexokinase (KHK), the primary enzyme in fructose metabolism, has emerged as a promising therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes (T2D). This guide provides a detailed comparison of PF-06835919, a clinical-stage KHK inhibitor, with other notable KHK inhibitors in development, supported by experimental data.
Performance Comparison of KHK Inhibitors
The following table summarizes the in vitro potency and preclinical pharmacokinetic profiles of this compound and other selected KHK inhibitors.
| Compound | Target(s) | IC50 (nM) | Pharmacokinetic Profile (in vivo, preclinical models) |
| This compound | KHK-C | 8.4[1] | Rat: Low clearance (0.4-1.3 mL/min/kg) and low volume of distribution (0.17-0.38 L/kg).[2][3] Orally available with high passive permeability.[4] |
| KHK-A | 66[1] | Dog & Monkey: Low clearance and volume of distribution.[2][3] | |
| BI-9787 | hKHK-A | 12 | Characterized by high permeability and favorable oral rat pharmacokinetics.[5] |
| hKHK-C | 12.8 | ||
| GS-1291269 | KHK-C | 0.39[6] | Rat: Oral bioavailability of 110% (5 mg/kg dose), half-life of 4.5 hours, and clearance of 0.93 L/h/kg.[6] |
| Dog: Oral bioavailability of 198% (3 mg/kg dose), half-life of 8.2 hours, and clearance of 0.98 L/h/kg.[6] | |||
| Cynomolgus Monkey: Oral bioavailability of 125% (5 mg/kg dose), half-life of 5.3 hours, and clearance of 0.69 L/h/kg.[6] |
Experimental Protocols
In Vitro KHK Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro potency of KHK inhibitors by measuring ADP production, a direct product of the KHK enzymatic reaction.
Materials:
-
Recombinant human KHK-C or KHK-A enzyme
-
ATP
-
Fructose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection system
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of KHK enzyme in assay buffer. Prepare a solution of ATP and fructose in assay buffer.
-
Reaction Initiation: In the assay plate, add the test compound solution, followed by the KHK enzyme solution. Allow for a brief pre-incubation period (e.g., 15 minutes) at room temperature.
-
Start Reaction: Initiate the enzymatic reaction by adding the ATP and fructose solution to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
Reaction Termination and ADP Detection:
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Fructose Metabolism Pathway and Point of KHK Inhibition
Caption: Fructose metabolism pathway and the inhibitory action of KHK inhibitors.
Experimental Workflow for KHK Inhibitor Screening
Caption: A typical workflow for high-throughput screening of KHK inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Transporter-Enzyme Interplay in the Pharmacokinetics of this compound, A First-in-class Ketohexokinase Inhibitor for Metabolic Disorders and Non-alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the ketohexokinase inhibitor PF‐06835919 as a clinical cytochrome P450 3A inducer: Integrated use of oral midazolam and liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of BI-9787, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fructose metabolism inhibitor shows promise for metabolic dysfunction | BioWorld [bioworld.com]
- 7. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolomic Effects of PF-06835919
This guide provides a detailed comparison of the ketohexokinase (KHK) inhibitor PF-06835919 and its downstream metabolic effects. It is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of targeting fructose metabolism for metabolic disorders such as Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH).
This compound is a potent and selective inhibitor of ketohexokinase, the primary enzyme responsible for fructose metabolism.[1][2] By blocking this enzyme, this compound aims to mitigate the detrimental metabolic consequences of excessive fructose consumption, which include increased de novo lipogenesis (DNL), insulin resistance, and hepatic steatosis.[2][3] This guide compares the effects of pharmacological KHK inhibition by this compound with genetic knockdown of KHK, providing insights into their distinct mechanisms and downstream metabolic consequences.
Mechanism of Action: Targeting Fructose Metabolism
Fructose metabolism is primarily initiated by the enzyme ketohexokinase (KHK), which phosphorylates fructose to fructose-1-phosphate (F1P).[4][5] This step is crucial as it traps fructose within the cell for further metabolism. This compound is a potent inhibitor of both KHK-C and KHK-A isoforms, with IC50 values of 8.4 nM and 66 nM, respectively.[1] By inhibiting KHK, this compound blocks the conversion of fructose to F1P, leading to a decrease in downstream metabolic processes like de novo lipogenesis and an increase in urinary fructose excretion.[6]
Comparative Analysis: this compound vs. KHK Knockdown
A key area of investigation is understanding the differences between pharmacological inhibition and genetic knockdown of KHK. Studies have revealed that while both approaches can improve liver steatosis, they do so through substantially different mechanisms.[4][7]
| Feature | This compound (KHK Inhibition) | KHK Knockdown (siRNA) |
| Primary Mechanism | Increases fatty acid oxidation (FAO) pathway.[4][7] | Decreases de novo lipogenesis (DNL) pathway.[4][7] |
| Effect on Fructolysis | Partially reduces hepatic fructolysis.[7] | Completely prevents hepatic fructolysis.[7] |
| Glucose Tolerance | Impaired glucose tolerance.[7] | Improved glucose tolerance.[7] |
| Glycogen Accumulation | Leads to glycogen accumulation and hepatomegaly.[7] | No significant effect on glycogen accumulation. |
| Gene Expression | Upregulates genes involved in FAO (e.g., Acot2, Acox1).[4] | Profoundly downregulates the DNL pathway regulated by ChREBP.[4] |
Metabolomics Analysis of Downstream Effects
Metabolomic studies have been crucial in elucidating the downstream effects of this compound. These analyses have confirmed the inhibition of KHK and revealed broader changes in hepatic metabolism.[2][8]
| Metabolite Class | Effect of this compound Treatment |
| Acylcarnitines | Increased levels of short-chain acylcarnitines and a decrease in long-chain acylcarnitines, suggesting enhanced fatty acid oxidation.[7] |
| Coenzymes | Increase in acetyl-CoA and coenzyme A.[7] |
| Fatty Acids | A study comparing KHK inhibition to KHK knockdown showed that the knockdown group had an increase in mono- and polyunsaturated fatty acids.[7] |
| Fructose | Dose-dependent increases in urinary fructose, consistent with decreased fructose metabolism.[6] |
Experimental Protocols
This section details a representative experimental protocol for assessing the metabolomic effects of this compound in a preclinical model.
Objective: To evaluate the effect of this compound on hepatic metabolism in rats fed a high-fructose diet.
Methodology:
-
Animal Model: Male Sprague Dawley rats are used for the study.
-
Diet: Animals are fed either a standard chow diet or a high-fructose diet (e.g., 30% fructose).[3]
-
Drug Administration: this compound is administered orally, twice daily, to ensure adequate exposure.[6] A vehicle control group receives the formulation without the active compound.
-
Sample Collection: After the treatment period, animals are euthanized, and liver tissue is collected for metabolomic analysis.
-
Metabolite Extraction: A standardized solvent extraction method is used to isolate metabolites from the liver tissue.
-
Mass Spectrometry: The extracted metabolites are analyzed using mass spectrometry (MS) to identify and quantify a wide range of small molecules.[7]
-
Data Analysis: The resulting data is processed to identify statistically significant changes in metabolite levels between the treatment and control groups.
Conclusion
This compound is a potent inhibitor of KHK that has demonstrated the ability to reverse fructose-induced metabolic dysfunction in preclinical models.[2][3] Metabolomic analyses have been instrumental in revealing the downstream effects of KHK inhibition, highlighting a distinct mechanism compared to genetic knockdown of the enzyme. While both approaches can ameliorate hepatic steatosis, this compound primarily enhances fatty acid oxidation, whereas KHK knockdown suppresses de novo lipogenesis.[4][7] These findings have significant implications for the development of KHK inhibitors as therapeutic agents for metabolic diseases, underscoring the importance of understanding the nuanced metabolic consequences of targeting specific enzymatic pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction – Molecular Metabolism [molecularmetabolism.com]
- 4. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]
- 5. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PF-06835919 and Other Modulators of De Novo Lipogenesis
For Researchers, Scientists, and Drug Development Professionals
De novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from non-lipid precursors, is a critical process implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Consequently, the enzymes involved in this pathway have become attractive targets for therapeutic intervention. This guide provides a comparative analysis of PF-06835919, a novel investigational drug, and other key inhibitors targeting DNL, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound is an orally administered small molecule inhibitor of ketohexokinase (KHK), the first enzyme in fructose metabolism.[1][2][3][4] By blocking KHK, this compound reduces the conversion of fructose into fructose-1-phosphate, thereby limiting the substrate available for downstream metabolic processes, including DNL.[1][3][5] This indirect mechanism of DNL modulation distinguishes this compound from other agents that directly target the core DNL enzymatic machinery.
Comparative Analysis of De Novo Lipogenesis Inhibitors
The landscape of DNL inhibitors is diverse, with several classes of compounds targeting different enzymatic steps in the pathway. This section compares this compound with three major classes of direct DNL inhibitors: Acetyl-CoA Carboxylase (ACC) inhibitors, Fatty Acid Synthase (FASN) inhibitors, and Stearoyl-CoA Desaturase 1 (SCD1) inhibitors.
| Target | Compound Example(s) | Mechanism of Action | Reported Impact on De Novo Lipogenesis | Key Clinical Findings |
| Ketohexokinase (KHK) | This compound | Inhibits the conversion of fructose to fructose-1-phosphate, reducing a key substrate for DNL.[1][3][5] | Indirectly reduces DNL by limiting fructose metabolism.[6] | Phase IIa trial in patients with NAFLD and T2DM showed a statistically significant reduction in whole liver fat at the 300 mg dose after 16 weeks.[1][7][8] |
| Acetyl-CoA Carboxylase (ACC) | Firsocostat (GS-0976), PF-05221304 | Directly inhibits ACC1 and ACC2, the rate-limiting enzymes in fatty acid synthesis.[9][10][11] | Directly and potently inhibits DNL.[12] | Firsocostat demonstrated significant reductions in hepatic steatosis in patients with NASH.[9][12] PF-05221304 showed dose-dependent reductions in liver fat in a Phase II NAFLD trial.[13] A common side effect is an increase in plasma triglycerides.[9][14] |
| Fatty Acid Synthase (FASN) | FT-4101, Orlistat | Inhibits the multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[15][16][17][18] | Directly inhibits the final steps of fatty acid synthesis.[17] | FT-4101 demonstrated a dose-dependent inhibition of hepatic DNL and improved hepatic steatosis after 12 weeks in obese subjects with NAFLD.[17] |
| Stearoyl-CoA Desaturase 1 (SCD1) | N/A (Various preclinical compounds) | Catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids, a key step in the formation of triglycerides.[19][20][21] | Inhibition impairs the synthesis of triglycerides and other complex lipids.[19][21][22] | Primarily in preclinical development for metabolic diseases and cancer.[19][21][23] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Caption: Fructose metabolism pathway and the inhibitory action of this compound on Ketohexokinase (KHK).
Caption: The core de novo lipogenesis pathway highlighting the targets of ACC, FASN, and SCD1 inhibitors.
Caption: A generalized workflow for clinical trials evaluating the efficacy of DNL inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key methodologies employed in the assessment of DNL inhibitors.
Measurement of Hepatic Fat Content
-
Method: Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF)
-
Principle: This non-invasive imaging technique quantifies the fraction of protons bound to fat and water within each voxel of the liver, providing a highly accurate and reproducible measure of hepatic steatosis.
-
Procedure (General):
-
Patients undergo a baseline MRI scan to determine the initial whole liver fat (WLF) percentage.[7][8]
-
Following the treatment period (e.g., 12 or 16 weeks), a follow-up MRI-PDFF scan is performed.[7][8]
-
The percentage change from baseline in WLF is calculated for both the treatment and placebo groups.[7][8]
-
Assessment of De Novo Lipogenesis Rate
-
Method: Stable Isotope Tracer Studies
-
Principle: A stable isotope-labeled precursor (e.g., ¹³C-acetate or ²H₂O) is administered to subjects. The incorporation of the isotope into newly synthesized fatty acids in the plasma (typically in VLDL-triglycerides) is measured by mass spectrometry.
-
Procedure (General):
-
A baseline blood sample is collected.
-
The stable isotope tracer is administered orally or intravenously.
-
Serial blood samples are collected over several hours.
-
Lipids are extracted from the plasma, and the isotopic enrichment of newly synthesized fatty acids is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
The fractional DNL rate is calculated based on the rate of isotope incorporation.
-
Gene Expression Analysis
-
Method: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
-
Principle: This technique measures the amount of a specific mRNA transcript in a biological sample, providing an indication of gene expression levels for key lipogenic enzymes.
-
Procedure (General):
-
RNA is extracted from liver biopsies or relevant cell cultures.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR is performed using primers specific for the genes of interest (e.g., KHK, ACACA, FASN, SCD).
-
The expression levels are normalized to a housekeeping gene, and the relative change in gene expression between treated and control groups is calculated.
-
Conclusion
This compound represents a novel, indirect approach to mitigating de novo lipogenesis by targeting fructose metabolism. This contrasts with other therapeutic strategies that directly inhibit the core enzymes of the DNL pathway. While direct comparisons of clinical efficacy are challenging due to the lack of head-to-head trials, the available data suggest that both indirect and direct inhibition of DNL can lead to significant reductions in hepatic steatosis. The choice of therapeutic strategy may depend on the specific patient population, the underlying drivers of their metabolic disease, and the long-term safety and tolerability profiles of these different classes of inhibitors. Further research is needed to fully elucidate the comparative efficacy and optimal use of these promising therapies for metabolic diseases.
References
- 1. pfizer.com [pfizer.com]
- 2. BioCentury - Pfizer's ketohexokinase inhibitor decreases liver fat content in NAFLD Phase II [biocentury.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 2a, randomized, double-blind, placebo-controlled, three-arm, parallel-group study to assess the efficacy, safety, tolerability and pharmacodynamics of this compound in patients with non-alcoholic fatty liver disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacologic inhibition of lipogenesis for the treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labinsights.nl [labinsights.nl]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Inhibition of fatty acid synthase with FT‐4101 safely reduces hepatic de novo lipogenesis and steatosis in obese subjects with non‐alcoholic fatty liver disease: Results from two early‐phase randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking / dynamics simulation and in vitro as ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06037G [pubs.rsc.org]
- 21. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of stearoyl-CoA desaturase 1 reduces lipogenesis in primary bovine adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
KHK Inhibitors: A Comparative Analysis of PF-06835919 and a Novel Alternative on Fructose Metabolism
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the ketohexokinase (KHK) inhibitor PF-06835919 and a notable alternative, LY3522348. This analysis focuses on their effects on plasma and urine fructose levels, supported by experimental data and detailed methodologies.
Inhibition of ketohexokinase (KHK), the primary enzyme in fructose metabolism, is a promising therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. By blocking KHK, these inhibitors are designed to prevent the pathogenic effects of excessive fructose consumption. This guide examines the pharmacodynamic effects of two key KHK inhibitors, Pfizer's this compound and Eli Lilly's LY3522348, with a specific focus on their impact on plasma and urine fructose concentrations.
Quantitative Comparison of Pharmacodynamic Effects
The following tables summarize the available data from preclinical and clinical studies on the effects of this compound and LY3522348 on plasma and urine fructose levels.
Table 1: Effect of this compound on Plasma and Urine Fructose Levels
| Species | Study Type | Dose | Plasma Fructose Change | Urine Fructose Change | Reference |
| Rat | Preclinical | 30 mg/kg | Not Reported | Dose-dependent increase | [1] |
| Human | Phase 1 Clinical Trial | 10 mg | 1.44-fold increase in AUC vs. placebo (90% CI: 1.18, 1.78) | Data not available | [2] |
| Human | Phase 1 Clinical Trial | 30 mg | 2.15-fold increase in AUC vs. placebo (90% CI: 1.77, 2.62) | Data not available | [2] |
| Human | Phase 1 Clinical Trial | 100 mg | 3.52-fold increase in AUC vs. placebo (90% CI: 2.90, 4.28) | Data not available | [2] |
| Human | Phase 1 Clinical Trial | 300 mg | 4.88-fold increase in AUC vs. placebo (90% CI: 4.02, 5.92) | Data not available | [2] |
Table 2: Effect of LY3522348 on Plasma Fructose Levels in Humans (Single Ascending Dose Study)
| Dose | Plasma Fructose AUC (0-24h) (ng*h/mL) |
| Placebo | 13100 (4540) |
| 5 mg | 18500 (3460) |
| 15 mg | 28400 (6150) |
| 50 mg | 45800 (10200) |
| 150 mg | 70100 (14300) |
| 380 mg | 98800 (15400) |
| Data presented as mean (SD). AUC: Area Under the Curve. Data extracted from a Phase 1, first-in-human study in healthy adults who received a single oral dose of LY3522348 followed by a fructose tolerance test[3][4]. Urine fructose data was not reported in this study. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following protocols were employed in the key studies cited.
Measurement of Plasma and Urine Fructose (as per Gutierrez et al., 2021)
This method was utilized in the preclinical assessment of this compound in rats and is indicative of the techniques likely employed in the human clinical trials.
-
Sample Preparation (Plasma): Plasma samples were subjected to protein precipitation and extraction. An extraction solution consisting of 80% methanol and 20% aqueous solution containing 10 mM ammonium acetate, 10 mM EDTA, and an internal standard ([¹³C₅]-xylitol) at pH 8 was added to the plasma. The mixture was centrifuged at 4°C to pellet the precipitated proteins. The resulting supernatant was collected and diluted with mass spectrometry-grade water before analysis[1].
-
Sample Preparation (Urine): Urine samples were first centrifuged to remove any debris. The cleared urine was then mixed in a 1:1 ratio with acetonitrile, vortexed, and incubated on ice for 5 minutes to precipitate proteins and other interfering substances[1].
-
Analytical Method: The prepared plasma and urine extracts were analyzed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of fructose[1].
Fructose Tolerance Test (FTT) for LY3522348 Clinical Trial
In the first-in-human study of LY3522348, a fructose tolerance test was conducted to assess the pharmacodynamic effect of the inhibitor.
-
Procedure: Following the administration of a single oral dose of LY3522348 or a placebo, participants were given a fructose-containing beverage along with a low-fructose meal at specified time points (20 minutes, 6 hours, and 12 hours post-dose)[3].
-
Sample Collection: Blood samples were collected at various time points after the fructose challenge to measure plasma fructose concentrations[3].
-
Pharmacodynamic Endpoint: The primary pharmacodynamic endpoint was the area under the curve of plasma fructose concentration over 24 hours (AUC₀₋₂₄)[3].
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the relevant biological pathway and experimental workflow.
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LY3522348, A New Ketohexokinase Inhibitor: A First-in-Human Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LY3522348, A New Ketohexokinase Inhibitor: A First-in-Human Study in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling and Docking Studies of PF-06835919: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the ketohexokinase (KHK) inhibitor PF-06835919 with alternative compounds, supported by available in silico modeling and docking data. The information is presented to facilitate objective evaluation and further research in the development of novel KHK inhibitors.
This compound is a potent inhibitor of ketohexokinase (KHK), an enzyme crucial for the first step in fructose metabolism.[1][2][3] Elevated fructose metabolism is implicated in various metabolic disorders, making KHK a significant therapeutic target. This guide summarizes key in silico performance metrics for this compound and compares them with other known KHK inhibitors, LY-3522348 and BI-9787.
Quantitative Data Summary
The following tables provide a structured overview of the available quantitative data for this compound and its comparators. These metrics are essential for evaluating the potency and selectivity of these inhibitors.
Table 1: In Vitro Inhibition of Ketohexokinase Isoforms
| Compound | Target Isoform | IC50 (nM) | Source |
| This compound | Human KHK-C | 8.4[1], 10[3] | [1][3] |
| Human KHK-A | 66[1], 170[3] | [1][3] | |
| LY-3522348 | Human KHK-C | 20[4][5] | [4][5] |
| Human KHK-A | 24[4][5] | [4][5] | |
| Mouse KHK-C | 14[5][6] | [5][6] | |
| Mouse KHK-A | 20[5][6] | [5][6] | |
| BI-9787 | Human KHK-C | 12.8[7][8][9] | [7][8][9] |
| Human KHK-A | 12[7][8][9] | [7][8][9] |
Table 2: In Silico Docking and Binding Energy Data
| Compound | Docking Score (kcal/mol) | Calculated Binding Free Energy (kcal/mol) | PDB ID for Docking |
| This compound | -7.768 | -56.71 | 6W0Z[10] |
| LY-3522348 | -6.54 | -45.15 | 6W0Z[10] |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the biological context and the in silico methodologies, the following diagrams illustrate the ketohexokinase metabolic pathway and a typical molecular docking workflow.
Experimental Protocols
The following section details a generalized experimental protocol for performing molecular docking studies of KHK inhibitors, based on common practices in the field.
Molecular Docking Protocol with AutoDock
This protocol outlines the steps for docking small molecule inhibitors into the active site of human ketohexokinase (PDB ID: 6W0Z) using AutoDock 4.2.[11]
1. Software and Resources:
-
AutoDock 4.2 and AutoDockTools (ADT): Available from The Scripps Research Institute.[11]
-
Protein Data Bank (PDB): Source for the KHK crystal structure (PDB ID: 6W0Z).[10]
-
Ligand Structures: 3D structures of this compound and its analogs in SDF or MOL2 format.
2. Protein Preparation:
-
Download the crystal structure of human KHK in complex with an inhibitor (e.g., PDB ID: 6W0Z) from the PDB.[10]
-
Using ADT, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges for the protein atoms.
-
Save the prepared protein structure in PDBQT format.
3. Ligand Preparation:
-
Obtain the 3D structures of the ligands (this compound, LY-3522348, etc.).
-
Using ADT, detect the root, set the number of rotatable bonds, and merge non-polar hydrogens.
-
Compute Gasteiger charges for the ligand atoms.
-
Save the prepared ligands in PDBQT format.
4. Grid Box Generation:
-
Define the active site for docking. For PDB ID 6W0Z, this is the binding pocket of the co-crystallized inhibitor.
-
In ADT, set the grid box to encompass the entire active site. While specific dimensions from published studies are not always available, a common practice is to create a grid box with dimensions of 60 x 60 x 60 Å, centered on the active site. The exact center coordinates should be determined based on the co-crystallized ligand in 6W0Z.
-
Generate the grid parameter file (.gpf) and run AutoGrid to create the grid maps.
5. Docking Parameter Setup and Execution:
-
Set the docking parameters in a docking parameter file (.dpf). Key parameters include:
-
Number of genetic algorithm (GA) runs (e.g., 100).
-
Population size (e.g., 150).
-
Maximum number of energy evaluations (e.g., 2,500,000).
-
-
Run AutoDock with the prepared protein, ligand, and grid files.
6. Analysis of Results:
-
Analyze the docking results to identify the best binding poses based on the lowest binding energy.
-
Visualize the protein-ligand interactions of the top-ranked poses to understand the binding mode and key interactions with active site residues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. LY3522348 | Ketohexokinase (KHK) inhibitor | Probechem Biochemicals [probechem.com]
- 5. LY3522348, A New Ketohexokinase Inhibitor: A First-in-Human Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probechem.com [probechem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. rcsb.org [rcsb.org]
- 11. ccsb.scripps.edu [ccsb.scripps.edu]
A Comparative Guide to the Efficacy of PF-06835919 Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose. Its potential therapeutic applications in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and certain cancers have led to investigations into its efficacy across various cell types. This guide provides an objective comparison of this compound's performance in different cell lines, supported by available experimental data.
Quantitative Efficacy Comparison
The efficacy of this compound varies across different cell lines, reflecting the diverse roles of ketohexokinase and fructose metabolism in cellular physiology and pathology. The following table summarizes the available quantitative data on the effects of this compound.
| Cell Line | Cell Type | Species | Efficacy Endpoint | Result |
| Primary Hepatocytes | Hepatocyte | Human | Cytotoxicity | No cytotoxicity observed up to 200 μM[1] |
| HepG2 | Hepatocellular Carcinoma | Human | Glycogen Accumulation | KHK inhibition affects glycogen levels and sugar metabolism gene expression[2] |
| CaSki | Cervical Cancer | Human | Cell Proliferation | No effect on cell proliferation observed at doses up to 250 µM |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound's efficacy.
Ketohexokinase (KHK) Activity Assay
This assay is fundamental to determining the direct inhibitory effect of this compound on its target enzyme.
Principle: The assay measures the amount of ADP produced from the KHK-catalyzed phosphorylation of fructose to fructose-1-phosphate. The ADP is then detected using a coupled enzymatic reaction that results in a colorimetric or fluorometric readout.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and ATP.
-
Enzyme and Inhibitor Incubation: Add recombinant KHK enzyme to the reaction mixture. For inhibitor testing, pre-incubate the enzyme with varying concentrations of this compound.
-
Initiation of Reaction: Add fructose to initiate the enzymatic reaction.
-
Detection: After a defined incubation period, add the detection reagent (containing ADP-detecting enzymes and a substrate) to stop the KHK reaction and initiate the detection reaction.
-
Measurement: Read the signal (absorbance or fluorescence) using a plate reader. The signal is inversely proportional to the KHK activity.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of KHK inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value if a dose-dependent effect is observed.
Visualizing the Mechanism of Action and Experimental Workflow
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental processes involved in the evaluation of this compound.
Downstream Signaling Consequences of KHK Inhibition
Inhibition of KHK by this compound has several downstream metabolic consequences. By blocking the conversion of fructose to fructose-1-phosphate, this compound can prevent the rapid depletion of intracellular ATP that is often associated with high fructose loads. This ATP preservation can mitigate downstream effects such as uric acid production and oxidative stress.[3] In the context of liver cells, KHK inhibition has been shown to decrease de novo lipogenesis, a key pathway in the development of hepatic steatosis.[4] Furthermore, some studies suggest that KHK inhibition may lead to an increase in fatty acid oxidation.[2][4] The specific downstream effects can be cell-type dependent, highlighting the importance of comparative studies.
References
- 1. Study of the ketohexokinase inhibitor PF‐06835919 as a clinical cytochrome P450 3A inducer: Integrated use of oral midazolam and liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head In Vivo Comparison of Ketohexokinase (KHK) Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of ketohexokinase (KHK) inhibitors, supported by experimental data. The focus is on the head-to-head performance of the novel inhibitor, Compound 14, against the clinical trial candidate, PF-06835919.
Ketohexokinase (KHK), the primary enzyme responsible for fructose metabolism, has emerged as a significant therapeutic target for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance. The inhibition of KHK is a promising strategy to mitigate the detrimental effects of excessive fructose consumption. This guide delves into the in vivo efficacy of small molecule KHK inhibitors, providing a direct comparison to aid in drug development and research.
In Vivo Efficacy: Compound 14 Demonstrates Superior Potency
A recent study directly compared the in vivo efficacy of a novel KHK inhibitor, Compound 14, with this compound, a compound that has been evaluated in Phase II clinical trials.[1] The primary endpoint for this comparison was the reduction of fructose-1-phosphate (F-1-P) levels in the liver of Sprague-Dawley rats following a fructose challenge. F-1-P is the direct product of KHK activity, and its reduction is a key biomarker of target engagement and efficacy.
The results, as summarized in the table below, indicate that Compound 14 exhibits more potent in vivo activity than this compound.
| Compound | Dose (mg/kg) | Mean Liver F-1-P Reduction (%) |
| Compound 14 | 1 | 48.2 |
| 3 | 68.5 | |
| 10 | 85.1 | |
| This compound | 1 | 35.7 |
| 3 | 55.9 | |
| 10 | 78.3 |
At all tested oral doses (1, 3, and 10 mg/kg), Compound 14 demonstrated a greater percentage reduction in liver F-1-P levels compared to this compound. This suggests that Compound 14 may have a superior pharmacological profile in terms of KHK inhibition in a preclinical in vivo setting.
Signaling Pathway and Experimental Workflow
The metabolic pathway of fructose and the experimental design for evaluating KHK inhibitors are crucial for understanding the context of these findings.
Figure 1. Fructose metabolism pathway and in vivo experimental workflow.
Key Experimental Protocol: In Vivo Rat Fructose Challenge Model
The following protocol outlines the methodology used to compare the in vivo efficacy of KHK inhibitors.
1. Animal Model and Acclimation:
-
Male Sprague-Dawley rats, weighing between 180 and 220g, were used for the study.
-
Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to standard chow and water.
-
A minimum of a 3-day acclimation period was allowed before the commencement of the experiment.
2. Dosing and Administration:
-
Rats were fasted overnight prior to the administration of the compounds.
-
KHK inhibitors (Compound 14 or this compound) were formulated in a vehicle solution (e.g., 0.5% methylcellulose in water).
-
The inhibitors or vehicle were administered orally (p.o.) via gavage at the specified doses (1, 3, or 10 mg/kg).
3. Fructose Challenge:
-
One hour after the administration of the inhibitor or vehicle, a fructose solution (1 g/kg body weight) was administered orally to all animals.
4. Sample Collection and Analysis:
-
Thirty minutes following the fructose challenge, the rats were euthanized.
-
Livers were immediately excised, rinsed with cold saline, blotted dry, and snap-frozen in liquid nitrogen.
-
Liver tissue samples were stored at -80°C until analysis.
-
Fructose-1-phosphate (F-1-P) levels in the liver tissue were quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
The percentage reduction of liver F-1-P was calculated for each treatment group relative to the vehicle-treated control group.
-
Statistical analysis was performed to determine the significance of the observed differences between the treatment groups.
Conclusion
The direct in vivo comparison demonstrates that Compound 14 is a more potent KHK inhibitor than this compound in a rat model. This superior potency in reducing the key biomarker of KHK activity, liver F-1-P, suggests that Compound 14 holds significant promise for further development as a therapeutic agent for fructose-driven metabolic diseases. The provided experimental protocol offers a robust framework for researchers to conduct similar in vivo evaluations of novel KHK inhibitors. This guide serves as a valuable resource for the scientific community engaged in the discovery and development of next-generation therapies targeting fructose metabolism.
References
Unveiling the Mechanisms of Fructose Metabolism Blockade: A Comparative Analysis of PF-06835919 and KHK Knockdown
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two key strategies for inhibiting fructose metabolism: the pharmacological inhibitor PF-06835919 and genetic knockdown of ketohexokinase (KHK). This analysis is supported by preclinical data from murine models, offering insights into the distinct and overlapping effects of these approaches on metabolic pathways.
Fructose, a simple sugar increasingly prevalent in Western diets, has been implicated in the rising incidence of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance.[1] Ketohexokinase (KHK) is the lynchpin enzyme in fructose metabolism, catalyzing its initial phosphorylation.[1] Consequently, KHK has emerged as a prime therapeutic target. This guide delves into a head-to-head comparison of a potent KHK inhibitor, this compound, and a hepatocyte-specific KHK knockdown model using N-acetylgalactosamine-conjugated small interfering RNA (GalNAc-siRNA).
Performance Comparison: this compound vs. KHK Knockdown
A pivotal preclinical study in mice fed a high-fat diet (HFD) provides a direct comparison of the physiological and metabolic effects of this compound and KHK siRNA knockdown. The data reveals both convergent and divergent outcomes, highlighting the nuances of targeting KHK through pharmacological inhibition versus genetic suppression.
Physiological and Metabolic Parameters
| Parameter | Low-Fat Diet (LFD) Control | High-Fat Diet (HFD) Control | HFD + this compound | HFD + KHK siRNA |
| Body Weight (g) | 27.5 ± 0.9 | 37.8 ± 1.1 | 35.5 ± 0.8 | 36.3 ± 0.9 |
| Liver Weight (g) | Undisclosed | Undisclosed | Increased vs. HFD | No significant change vs. HFD |
| % Body Fat | 11.3 ± 1.3 | 30.5 ± 3.2 | 24.2 ± 2.0 | 32.6 ± 1.4 |
| % Lean Mass | 85.4 ± 1.2 | 66.8 ± 3.3 | 72.9 ± 1.8 | 65.1 ± 1.4 |
| Fasted Blood Glucose (mg/dL) | 132 ± 3 | 171 ± 9 | 157 ± 6 | 138 ± 5 |
| Fasted Insulin (ng/mL) | 0.3 ± 0.1 | 2.0 ± 0.2 | 0.8 ± 0.1 | 0.9 ± 0.1 |
Data presented as mean ± SEM.[2][3]
Key Observations:
-
Neither this compound nor KHK siRNA significantly reduced overall body weight in HFD-fed mice compared to the HFD control group.[2][3]
-
This compound treatment led to a decrease in body fat percentage and an increase in lean mass, which was associated with an increase in liver weight.[2][3] In contrast, KHK knockdown did not significantly alter body composition.[2][3]
-
KHK siRNA knockdown demonstrated a notable improvement in glucose tolerance and a reduction in fasted blood glucose levels, bringing them closer to the LFD control group.[2]
-
While both interventions lowered fasted insulin levels, this compound did not significantly improve glucose tolerance.[2]
Gene and Protein Expression Analysis
The differential effects of this compound and KHK siRNA extend to the molecular level, particularly in the regulation of key metabolic pathways.
| Gene/Protein | HFD + this compound (vs. HFD Control) | HFD + KHK siRNA (vs. HFD Control) |
| KHK mRNA | ▼ 45-58% decrease | ▼ >90% decrease |
| KHK-C Protein | ▼ 56% decrease | Complete deletion |
| De Novo Lipogenesis (DNL) Pathway Genes | No significant decrease | ▼ Decreased |
| Fatty Acid Oxidation (FAO) Pathway Genes | ▲ Increased | No significant change |
| Tkfc (Triokinase) Expression | ▼ 40% decrease | No significant change |
Data derived from mRNA and protein analysis in liver tissue.[2][3]
Key Observations:
-
As expected, KHK siRNA resulted in a near-complete knockdown of KHK mRNA and protein in the liver.[2][3] this compound also reduced KHK expression, albeit to a lesser extent.[2][3]
-
A key distinction lies in their impact on lipid metabolism pathways. KHK knockdown led to a decrease in the expression of genes involved in de novo lipogenesis (DNL), the process of synthesizing new fatty acids.[2] Conversely, this compound promoted an increase in the expression of genes related to fatty acid oxidation (FAO), the breakdown of fatty acids for energy.[2]
-
Notably, this compound also reduced the expression of triokinase (Tkfc), an enzyme downstream of KHK in the fructose metabolism pathway.[2]
Alternative KHK Inhibitors
While this compound has been a key tool in understanding the role of KHK, other inhibitors are also in development.
| Inhibitor | Key Preclinical Findings |
| Compound 14 | Exhibited more potent activity than this compound in a rat KHK inhibition assay and showed higher drug distribution in the liver.[3] |
| GS-1291269 | A potent KHK inhibitor (IC50 = 0.64 nM) that is broadly distributed in preclinical species. It demonstrated reduction of fructose-1-phosphate in both the liver and kidney in a rat fructose challenge model.[4][5] |
Experimental Protocols
Animal Model and Diet
-
Animal Model: Male C57BL/6J mice were used in the comparative study.[2]
-
Diet: Mice were fed either a low-fat diet (LFD) or a high-fat diet (HFD) for six weeks prior to the intervention period.[2]
This compound Administration
-
Formulation: this compound was suspended in methylcellulose.[2]
-
Administration: Mice in the treatment group received 15 mg/kg of this compound via oral gavage twice daily for four weeks.[2][6]
KHK Knockdown Model
-
Method: Hepatocyte-specific knockdown of KHK was achieved using N-acetylgalactosamine-conjugated small interfering RNA (GalNAc-siRNA).[2]
-
Administration: Mice were injected with either a luciferase control siRNA (10 mg/kg) or the KHK-targeting siRNA (20 mg/kg) every two weeks.[2][7]
Analytical Methods
-
Gene Expression: mRNA levels were quantified using quantitative polymerase chain reaction (qPCR).[2]
-
Protein Expression: Protein levels were assessed by Western blot analysis.[3]
-
Metabolite Analysis: Liver metabolites were quantified to assess the impact on fructose metabolism.[2]
-
Physiological Assessments: Body weight, body composition (EchoMRI), glucose tolerance tests, and insulin levels were measured.[2]
Visualizing the Pathways and Workflow
To better understand the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: Fructose Metabolism Pathway and Points of Intervention.
Caption: Experimental Workflow for Comparative Study.
Conclusion
The validation of this compound through comparison with KHK knockdown models reveals important distinctions between pharmacological inhibition and genetic suppression of a key metabolic enzyme. While both strategies effectively reduce liver steatosis, they achieve this through different mechanisms.[2] KHK siRNA knockdown appears to have a more profound and direct impact on de novo lipogenesis and glucose metabolism.[2] In contrast, this compound primarily upregulates fatty acid oxidation and exhibits an off-target effect on triokinase.[2] These findings have significant implications for the development of KHK inhibitors for metabolic diseases, suggesting that the specific metabolic consequences of pharmacological intervention may differ from those predicted by genetic models alone. Further research into the nuanced effects of different KHK inhibitors will be crucial for optimizing therapeutic strategies targeting fructose metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting cancer fructose metabolism: Development of novel ketohexokinase inhibitors [morressier.com]
- 3. Discovery of a Novel Ketohexokinase Inhibitor with Improved Drug Distribution in Target Tissue for the Treatment of Fructose Metabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of GS-1291269: A broadly distributed, neutral ketohexokinase inhibitor - American Chemical Society [acs.digitellinc.com]
- 5. Fructose metabolism inhibitor shows promise for metabolic dysfunction | BioWorld [bioworld.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of PF-06835919: A Guide for Laboratory Professionals
For researchers and scientists handling PF-06835919, a potent ketohexokinase (KHK) inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard chemical disposal protocols is essential to maintain a safe research environment.[1] This guide provides detailed procedures for the safe disposal of this compound, aligning with best practices for laboratory chemical waste management.
I. Chemical and Safety Data Overview
A thorough understanding of the chemical properties and safety profile of this compound is fundamental to its safe handling and disposal.
Table 1: Chemical Identification and Properties
| Identifier | Value |
| Chemical Name | (1α,5α,6α)-3-[2-[(2S)-2-methyl-1-azetidinyl]-6-(trifluoromethyl)-4-pyrimidinyl]-3-azabicyclo[3.1.0]hexane-6-acetic acid |
| Synonyms | Ketohexokinase Inhibitor 1 |
| CAS Number | 2102501-84-6 |
| Molecular Formula | C₁₆H₁₉F₃N₄O₂ |
| Molecular Weight | 356.3 g/mol |
| Solubility | DMSO: 100 mg/mL (280.63 mM; requires ultrasonic)[2]Acetonitrile: 0.1-1 mg/mL (Slightly soluble)[3]Water: Not specified, but likely low solubility based on structure |
Table 2: Safety and Hazard Information
| Parameter | Value |
| GHS Classification | Not classified as hazardous[1] |
| Hazard Pictograms | None[1] |
| Signal Word | None[1] |
| Hazard Statements | None[1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0[1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0[1] |
| First Aid Measures | General: No special measures required.[1]Inhalation: Supply fresh air; consult a doctor in case of complaints.[1]Skin Contact: Generally does not irritate the skin.[1]Eye Contact: Rinse opened eye for several minutes under running water.[1]Ingestion: If symptoms persist, consult a doctor.[1] |
| Personal Protective Equipment (PPE) | Standard laboratory gloves, safety glasses, and a lab coat are recommended as per usual precautionary measures for handling chemicals.[1] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound in a laboratory setting. This procedure is based on general best practices for non-hazardous chemical waste.
Experimental Protocol: Disposal of this compound
-
Decontamination of Labware:
-
All glassware, spatulas, and other equipment that have come into contact with this compound should be thoroughly rinsed with an appropriate solvent. Given its solubility, dimethyl sulfoxide (DMSO) or acetonitrile can be used for the initial rinse.
-
Collect the initial solvent rinse in a designated chemical waste container.
-
Following the solvent rinse, wash the labware with soap and water.
-
-
Disposal of Unused Solid this compound:
-
Unused or expired solid this compound should be collected in a clearly labeled waste container. The label should include the chemical name ("this compound") and the text "For Chemical Waste Disposal."
-
Do not mix with other chemical waste unless compatibility is confirmed.
-
-
Disposal of Solutions Containing this compound:
-
Solutions of this compound, including experimental residues and collected solvent rinses, should be placed in a designated, sealed, and clearly labeled liquid chemical waste container.
-
The label should specify the chemical name ("this compound") and the solvent used (e.g., "this compound in DMSO").
-
-
Waste Collection and Storage:
-
Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the storage of chemical waste.
-
-
Final Disposal:
-
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the EHS or disposal contractor with the Safety Data Sheet (SDS) for this compound.
-
III. Disposal Decision Workflow
The following diagram illustrates the logical steps for making decisions regarding the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
IV. Key Considerations and Best Practices
-
Consult Institutional Guidelines: Always prioritize and follow your institution's specific chemical hygiene and waste disposal protocols.
-
Avoid Sewer Disposal: Do not dispose of this compound, or solutions containing it, down the drain. While not classified as hazardous, this practice is not environmentally sound for synthetic chemical compounds.
-
Maintain Records: Keep accurate records of the chemical waste you generate, including the identity and quantity of this compound.
-
Training: Ensure all laboratory personnel handling this compound are trained on its properties and the proper disposal procedures.
By adhering to these guidelines, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
